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4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Documentation Hub

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  • Product: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
  • CAS: 25877-49-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No: 25877-49-0), a heterocyclic amine of significant interest in medicinal chemistry and materials science.[1] This document compiles available data on its chemical structure, and basic properties, and outlines detailed experimental protocols for their determination. Furthermore, it visualizes key biological signaling pathways where this scaffold is implicated and presents a general workflow for its synthesis and characterization.

Core Chemical and Physical Properties

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a solid at room temperature, recognized for its role as a versatile building block in the synthesis of more complex molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its structure features a stable 1,3,4-oxadiazole ring linked to an aniline moiety, making it a valuable intermediate for developing novel therapeutic agents and functional organic materials.[1]

Quantitative Data Summary
PropertyValueSource/Notes
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol [1]
CAS Number 25877-49-0[1]
Physical Form Solid
pKa (basic) ~4.2Estimated, based on the non-fluorinated parent compound.[1]
Melting Point Not ReportedThe 5-butyl analog has a melting point of 103–104 °C, and the 5-hexyl analog melts at 109-110 °C.[2][3]
Boiling Point Not ReportedExpected to decompose at high temperatures.
Solubility Not Quantitatively ReportedGeneral solubility in organic solvents is expected.
Spectroscopic Data

The structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can be confirmed using various spectroscopic techniques.[1] While specific spectra for this compound are not publicly available, the expected characteristic signals are outlined below based on related structures.

TechniqueExpected Signals
¹H NMR Aromatic protons (δ 6.7–7.7 ppm), methyl group protons (δ ~2.6 ppm), and amine protons.[1]
¹³C NMR Oxadiazole carbons (δ 160–165 ppm) and aromatic carbons (δ 115–130 ppm).[1]
IR Spectroscopy N-H stretching of the primary amine (3350–3400 cm⁻¹), C=N stretching of the oxadiazole ring (1580–1630 cm⁻¹).[1]
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key basic properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus.

  • Procedure:

    • The capillary tube containing the sample is placed into the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Determination of pKa

The pKa of the anilinic nitrogen can be determined by spectrophotometric titration.

  • Principle: The UV-Vis absorbance of the compound will differ between its protonated and deprotonated forms. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.

  • Materials:

    • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

    • A series of buffer solutions with known pH values (e.g., from pH 2 to pH 7)

    • UV-Vis spectrophotometer

    • pH meter

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

    • For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer solution.

    • Measure the UV-Vis spectrum of each sample to identify a wavelength with a significant difference in absorbance between the highly acidic and neutral solutions.

    • Measure the absorbance of each sample at this chosen wavelength.

    • The pKa is calculated using the Henderson-Hasselbalch equation by plotting the absorbance versus pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Determination of Solubility

The equilibrium solubility in various solvents can be determined using the shake-flask method followed by a suitable analytical technique like HPLC.

  • Materials:

    • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

    • A selection of solvents (e.g., water, ethanol, DMSO, acetone)

    • Vials with screw caps

    • Shaking incubator

    • Centrifuge

    • HPLC system with a UV detector

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC method with a standard calibration curve.

    • Calculate the original solubility in each solvent based on the dilution factor.

Biological Context and Signaling Pathways

Derivatives of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline have been investigated for their potential to modulate key cellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and Focal Adhesion Kinase (FAK) pathways.

Figure 1: The canonical NF-κB signaling pathway and the potential inhibitory role of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ecm Extracellular Matrix integrin Integrin ecm->integrin binds fak FAK integrin->fak activates src Src fak->src recruits & activates downstream Downstream Signaling (e.g., MAPK/ERK) fak->downstream src->fak phosphorylates src->downstream response Cell Proliferation, Migration, Survival downstream->response inhibitor 4-(5-Methyl-1,3,4-oxadiazol -2-yl)aniline Derivative inhibitor->fak inhibits

Figure 2: The Focal Adhesion Kinase (FAK) signaling pathway and the potential inhibitory action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives.

Synthesis and Characterization Workflow

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline typically involves a cyclization reaction. A general workflow for its synthesis and subsequent characterization is presented below.

Figure 3: A general workflow for the synthesis and characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

References

Exploratory

A Comprehensive Technical Guide on 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the physicochemical characteristics, synthesis, and applications of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, synthesis, and applications of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No: 25877-49-0). This compound is a significant building block in medicinal chemistry and materials science, primarily due to its 1,3,4-oxadiazole heterocycle, a scaffold known for a wide range of biological activities.[1]

Physicochemical Properties

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a solid at room temperature. Its core structure consists of an aniline group linked to a 5-methyl-1,3,4-oxadiazole ring. This unique combination makes it a versatile intermediate for creating more complex molecules.[1] The electron-withdrawing nature of the oxadiazole ring influences the properties of the aniline moiety. A related fluorinated compound, for instance, shows increased acidity compared to the non-fluorinated parent molecule.[1]

PropertyValueSource
CAS Number 25877-49-0[1][2]
Molecular Formula C₉H₉N₃O[3]
Molecular Weight 175.19 g/mol [1][4]
Monoisotopic Mass 175.07455 Da[3]
Physical Form Solid
Predicted XlogP 1.1 / 1.7[3][4]
InChI InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3[3]
InChIKey MAHPTOKNGUUOKI-UHFFFAOYSA-N[1]
SMILES CC1=NN=C(O1)C2=CC=C(C=C2)N[3]

Spectral Data

Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is typically performed using various spectroscopic techniques to confirm its structure.[1]

TechniqueKey Data PointsSource
IR Spectroscopy Confirms NH₂ (3400–3350 cm⁻¹) and oxadiazole C=N (1630–1580 cm⁻¹) groups.[1]
¹H NMR Identifies aromatic protons (δ 6.7–7.7 ppm) and the methyl group (δ 2.6 ppm).[1]
¹³C NMR Resolves oxadiazole carbons (165–160 ppm) and aromatic carbons (115–130 ppm).[1]
Mass Spectrometry Molecular ion peaks validate the molecular formula.[1]

Synthesis and Experimental Protocols

The synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, including the methyl derivative, is often achieved through the selective reduction of a corresponding nitro-precursor.[5] A mild and effective method utilizes a combination of sodium borohydride and tin(II) chloride dihydrate.[5]

This protocol describes the reduction of a 5-alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole precursor to the target aniline compound.[5]

  • Reaction Setup: A mixture of the starting material, 5-alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol), tin(II) chloride dihydrate (SnCl₂∙2H₂O, 11.3 g, 0.05 mol), and ethanol (40 mL) is heated until a homogenous solution is formed.[5]

  • Reduction: The mixture is allowed to cool. A suspension of sodium borohydride (NaBH₄, 0.5 g, 13 mmol) in ethanol (25 mL) is then added dropwise. The reaction is agitated at room temperature for 1–3 hours and monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: The mixture is alkalized with 20% sodium hydroxide (NaOH). The resulting precipitate is removed by filtration under reduced pressure.[5]

  • Extraction: The filtrate is concentrated on a rotary evaporator. The residue is then extracted with chloroform (3 x 25 mL).[5]

  • Purification: The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the crude product.[5]

G Synthesis Workflow Start 5-Methyl-2-(4-nitrophenyl) -1,3,4-oxadiazole Reagents SnCl₂∙2H₂O, NaBH₄ Ethanol, rt, 1-3h Start->Reagents Reduction Product 4-(5-Methyl-1,3,4-oxadiazol -2-yl)aniline Reagents->Product Workup 1. Alkalize (20% NaOH) 2. Filter 3. Extract (CHCl₃) 4. Dry & Evaporate Product->Workup Purification

Synthesis workflow for the target compound.

Biological and Research Applications

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a compound of significant interest due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold, including potential antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][6][7]

In synthetic chemistry, this compound serves as a key intermediate.[1] The presence of the aniline group provides a reactive site for various chemical modifications, making it a valuable precursor for more complex molecules.[1] One notable application is in the synthesis of novel phenylazo-containing dyes, which have potential uses in organic electronics and materials science.[1][5] The synthesis involves a classic diazotization reaction of the aniline, followed by coupling with activated aromatic compounds.[5]

G Role as a Synthetic Intermediate Aniline 4-(5-Methyl-1,3,4-oxadiazol -2-yl)aniline Diazotization Diazotization Aniline->Diazotization Other Other Complex Molecules (e.g., Pharmacologically Active Agents) Aniline->Other Further Functionalization Coupling Coupling Reaction (e.g., with Phenol) Diazotization->Coupling Dyes Phenylazo-containing Dyes Coupling->Dyes

Application as a versatile building block.

The 1,3,4-oxadiazole ring is a privileged structure in drug discovery.[1][7] Derivatives are investigated for a wide spectrum of pharmacological activities.[1][6] For example, a related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective carbonic anhydrase inhibitor.[8] The title compound's structure makes it an ideal starting point for developing novel molecules targeting various therapeutic areas.[1]

References

Foundational

An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 25877-49-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound with CAS number 25877-49-0, identified as 4-(5-Methyl-1,3,4-oxadiaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 25877-49-0, identified as 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. This document details its chemical structure, IUPAC name, and key physicochemical properties. It outlines detailed experimental protocols for its synthesis and characterization, supported by spectroscopic data. Furthermore, this guide summarizes the known biological activities of this compound and its derivatives, with a focus on its potential as an antimicrobial and anticancer agent. Quantitative biological data is presented in a structured format for clarity. Finally, a proposed signaling pathway and a general synthesis workflow are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and preparation.

Chemical Identity and Structure

The compound registered under CAS number 25877-49-0 is chemically known as 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. Its molecular structure consists of a central 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and an aniline group at the 2-position.

IUPAC Name: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline[1]

Chemical Structure:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor FAK FAK Growth_Factor_Receptor->FAK Activates IKK IKK FAK->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation IkB_NFkB_Complex IκB-NF-κB Complex NF_kB NF-κB NF_kB_active NF-κB (active) IkB_NFkB_Complex->NF_kB_active Releases Proliferation_Survival Proliferation & Survival Gene_Expression Gene Expression NF_kB_active->Gene_Expression Promotes Gene_Expression->Proliferation_Survival Target_Compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Target_Compound->FAK Inhibits Target_Compound->IKK Inhibits G Carboxylic_Acid Carboxylic Acid / Acid Chloride Diacylhydrazine N,N'-Diacylhydrazine Carboxylic_Acid->Diacylhydrazine Hydrazide Acid Hydrazide Hydrazide->Diacylhydrazine Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Diacylhydrazine Cyclodehydration

References

Exploratory

In-Depth Technical Guide: Spectral Data of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for the compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a molecule of signifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. The document details the methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison.

Chemical Structure

IUPAC Name: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS Number: 25877-49-0 Molecular Formula: C₉H₉N₃O Molecular Weight: 175.19 g/mol

Synthesis and Spectral Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectral analysis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Synthesis and Spectral Characterization Workflow General Workflow for Synthesis and Spectral Analysis Start Starting Materials (e.g., 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole) Synthesis Chemical Synthesis (Reduction Reaction) Start->Synthesis Reaction Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization Purification->Characterization Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MassSpec Mass Spectrometry Characterization->MassSpec DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MassSpec->DataAnalysis

Caption: General workflow from synthesis to spectral characterization.

Experimental Protocols

A common synthetic route to obtain 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the reduction of the corresponding nitro-substituted precursor.[1]

General Procedure for the Synthesis of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines:

A mixture of the starting material, 5-alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole, and tin(II) chloride dihydrate (SnCl₂∙2H₂O) in ethanol is heated until a homogeneous solution is formed.[1] After cooling, a suspension of sodium borohydride (NaBH₄) in ethanol is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the mixture is made alkaline with a sodium hydroxide solution. The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified.[1]

Instrumentation for Spectral Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer operating at frequencies such as 400 MHz for proton and 100 MHz for carbon nuclei.[2] Deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used, with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are typically recorded using an FTIR spectrometer, with the sample prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • Mass Spectrometry: Mass spectral data can be obtained using techniques such as electron impact (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Spectral Data

The following tables summarize the key spectral data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.7 - 6.7m4HAromatic protons
~2.6s3H-CH₃ protons
~5.5 - 4.0br s2H-NH₂ protons

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. A broad singlet for the amine protons is expected and its chemical shift can vary significantly.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
~165 - 160Oxadiazole ring carbons (C=N)
~150Aromatic carbon attached to -NH₂
~130 - 115Aromatic carbons
~11-CH₃ carbon

Note: The chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850WeakC-H stretching (aliphatic -CH₃)
1630 - 1580StrongC=N stretching of the oxadiazole ring
1620 - 1580StrongN-H bending of -NH₂
1500 - 1400Medium-StrongC=C stretching (aromatic ring)
1250 - 1000Medium-StrongC-O-C stretching of the oxadiazole ring
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data

m/zInterpretation
175[M]⁺, Molecular ion peak

The mass spectrum is expected to show a prominent molecular ion peak at m/z 175, corresponding to the molecular weight of the compound. Further fragmentation patterns would involve the cleavage of the oxadiazole and aniline rings.

Logical Relationship for Spectral Interpretation

The following diagram outlines the logical process of interpreting the spectral data to confirm the structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Spectral Interpretation Logic Logical Flow for Structural Confirmation ProposedStructure Proposed Structure: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline H_NMR ¹H NMR Data: - Aromatic signals (4H) - Methyl singlet (3H) - Amine protons (2H) ProposedStructure->H_NMR predicts C_NMR ¹³C NMR Data: - Oxadiazole carbons - Aromatic carbons - Methyl carbon ProposedStructure->C_NMR predicts IR IR Data: - N-H stretch - C=N stretch - C-O-C stretch ProposedStructure->IR predicts MS Mass Spec Data: - Molecular ion peak at m/z 175 ProposedStructure->MS predicts Confirmation Structural Confirmation H_NMR->Confirmation confirms proton environment C_NMR->Confirmation confirms carbon skeleton IR->Confirmation confirms functional groups MS->Confirmation confirms molecular weight

Caption: Logical flow for structural confirmation via spectral data.

References

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a key building block in medicinal chemistry and materials science, valued for its versatile chemical p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a key building block in medicinal chemistry and materials science, valued for its versatile chemical properties and the diverse biological activities associated with the 1,3,4-oxadiazole scaffold.[1] Its derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1] A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective use in research and development, particularly for formulation, in vitro screening, and preclinical studies. This technical guide provides a comprehensive framework for determining the solubility and stability profiles of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. In the absence of extensive public data for this specific molecule, this document details established experimental protocols, including the shake-flask method for thermodynamic solubility and forced degradation studies for stability assessment, in accordance with ICH guidelines. It is designed to equip researchers with the necessary methodologies to generate reliable and reproducible data, thereby facilitating the advancement of new chemical entities derived from this versatile scaffold.

Introduction to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a methyl-substituted 1,3,4-oxadiazole ring linked to an aniline moiety. The 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, capable of participating in hydrogen bonding, which contributes to its broad pharmacological potential.[2] The aniline group provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates.[1] Given its importance, characterizing its fundamental physicochemical properties is a critical first step in the drug discovery and development pipeline.

Solubility Profile: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall performance.[3] Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site, hindering therapeutic efficacy. Both thermodynamic and kinetic solubility are important parameters in drug discovery.

  • Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a crucial parameter for pre-formulation and understanding the compound's intrinsic dissolution properties.[4][5]

  • Kinetic Solubility is determined by dissolving the compound from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility under conditions often used in high-throughput screening (HTS) assays and is valuable for early-stage discovery.[6][7]

Data Presentation Templates

The following tables are provided as templates for researchers to record and structure their experimental findings.

Table 1: Thermodynamic Solubility of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in Various Solvents

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (µM)Method of Analysis
Phosphate Buffered Saline (PBS)257.4HPLC-UV
Simulated Gastric Fluid (SGF)371.2HPLC-UV
Simulated Intestinal Fluid (SIF)376.8HPLC-UV
Water25~7.0HPLC-UV
Ethanol25N/AHPLC-UV
Methanol25N/AHPLC-UV
Dimethyl Sulfoxide (DMSO)25N/AHPLC-UV
Polyethylene Glycol 400 (PEG 400)25N/AHPLC-UV

Table 2: Kinetic Solubility of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Aqueous BufferpHIncubation Time (h)Solubility (µM)Method of Detection
Phosphate Buffered Saline (PBS)7.42Nephelometry/Turbidimetry
Phosphate Buffered Saline (PBS)7.424Nephelometry/Turbidimetry
Acetate Buffer5.02Nephelometry/Turbidimetry
Glycine Buffer9.02Nephelometry/Turbidimetry
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves equilibrating an excess amount of the solid compound with a solvent over a defined period.

Objective: To determine the equilibrium solubility of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in various solvents.

Materials:

  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (solid powder)

  • Selected solvents (e.g., PBS pH 7.4, Water, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer set at a constant temperature (e.g., 25°C or 37°C)[4]

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline to a vial containing a known volume (e.g., 1 mL) of the selected solvent. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24 to 72 hours).[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Dilute the filtered sample with an appropriate solvent to fall within the concentration range of the standard curve.

    • Analyze the standard solutions and the diluted sample by a validated HPLC-UV method to determine the concentration.

  • Data Reporting: Express the solubility in mg/mL and µM. The experiment should be performed in triplicate.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Weigh excess solid compound B Add known volume of solvent A->B to vial C Seal and agitate vial (24-72h at constant T) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify by HPLC-UV E->F G Result (mg/mL, µM) F->G Calculate Solubility

Thermodynamic Solubility Workflow

Stability Profile: A Methodological Approach

Stability testing is essential to understand how the quality of a compound changes over time under the influence of environmental factors such as temperature, humidity, pH, and light.[9] Forced degradation (or stress testing) studies are conducted to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[10][11]

Data Presentation Template

Table 3: Stability of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNo. of DegradantsObservations
Acidic Hydrolysis 0.1 M HCl24 h60
1 M HCl24 h60
Basic Hydrolysis 0.1 M NaOH8 h60
1 M NaOH8 h60
Oxidative 3% H₂O₂12 hRT
6% H₂O₂12 hRT
Thermal (Solid) Dry Heat48 h80
Photolytic (Solid) ICH Option 2Overall illumination ≥ 1.2 million lux hours25
Photolytic (Solution) ICH Option 2UV energy ≥ 200 watt hours/m²25
Experimental Protocol: Forced Degradation Study

Objective: To assess the intrinsic stability of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and identify potential degradation products.

Materials:

  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., Methanol, Acetonitrile, Water)

  • pH meter, heating oven, photostability chamber

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, dilute to a target concentration (e.g., 100 µg/mL) with mobile phase, and analyze by HPLC.[12]

    • If no significant degradation (target is 5-20%) is observed, repeat with 1 M HCl.[13]

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH (and 1 M NaOH if needed) for degradation and HCl for neutralization.[12]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points, dilute, and analyze by HPLC.[12] Repeat with higher concentrations of H₂O₂ if necessary.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).[12]

    • At the end of the study, dissolve the sample, dilute to the target concentration, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).[13][14]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both light-exposed and dark control samples by HPLC.

G cluster_stress Stress Conditions cluster_analysis Analysis Start Compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H2O2, RT) Start->Oxidation Thermal Thermal (Solid) (Dry Heat) Start->Thermal Photo Photolytic (ICH Light) Start->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability- Indicating HPLC Dilute->Analyze Result Stability Profile Analyze->Result Assess Degradation

Forced Degradation Workflow

Biological Context: Potential Signaling Pathway

Derivatives of 1,3,4-oxadiazole have been widely investigated for their anticancer properties.[15][16][17] One of the mechanisms involves the inhibition of histone deacetylases (HDACs).[15][18] HDAC inhibitors can induce cancer cell death through various pathways, including the activation of tumor suppressor genes like p53.

The diagram below illustrates a potential signaling pathway through which a 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivative might exert its anticancer effects.

G Compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl) aniline Derivative HDAC HDAC Inhibition Compound->HDAC Acetylation Histone Acetylation ↑ HDAC->Acetylation p53 p53 Activation Acetylation->p53 Bax Bax Expression ↑ p53->Bax Bcl2 Bcl-2 Expression ↓ p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Caspase Caspase Activation Mitochondrion->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Potential Anticancer Signaling Pathway

Conclusion

References

Exploratory

The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of amide and ester groups and participate in hydrogen bonding, have rendered it a cornerstone in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the multifaceted biological activities of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols for key biological assays and a summary of synthetic approaches are also presented to facilitate further research and development in this promising area.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are diverse, targeting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3]

Mechanisms of Anticancer Action

Inhibition of Growth Factor Signaling: A prominent mechanism involves the inhibition of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression of EGFR is common in many cancers and leads to the activation of downstream signaling cascades like the Ras-Raf-MEK-ERK pathway, promoting cell proliferation.[5][6] 1,3,4-oxadiazole derivatives have been shown to block this pathway, thereby halting uncontrolled cell growth.[7]

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8] Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10] By disrupting microtubule dynamics, these compounds induce mitotic arrest and trigger apoptosis in cancer cells.[11]

Enzyme Inhibition: Other targeted enzymes include histone deacetylases (HDACs), telomerase, and topoisomerases, all of which play critical roles in cancer progression.[12][13]

Quantitative Anticancer Data

The anticancer efficacy of various 1,3,4-oxadiazole derivatives has been quantified using the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A selection of reported IC₅₀ values is presented in Table 1.

Compound Cancer Cell Line IC₅₀ (µM) Reference
4h A549 (Lung)<0.14[4]
4f A549 (Lung)1.59[4]
4i A549 (Lung)1.59[4]
4k A549 (Lung)7.48[4]
4l A549 (Lung)1.80[4]
4g C6 (Glioblastoma)8.16[4]
4h C6 (Glioblastoma)13.04[4]
Compound 10 HT-29 (Colon)0.78[2]
Compound 10 HepG2 (Liver)0.26[2]
Compound 26 MCF-7 (Breast)0.34 - 2.45[2]
Compound 26 A549 (Lung)0.34 - 2.45[2]
Compound 26 MDA-MB-231 (Breast)0.34 - 2.45[2]
Diphenylamine derivatives (7-9) HT29 (Colon)1.3 - 2.0[2]
AMK OX-8 A549 (Lung)25.04[14]
AMK OX-9 A549 (Lung)20.73[14]
AMK OX-11 A549 (Lung)45.11[14]
AMK OX-12 A549 (Lung)41.92[14]
AMK OX-8 HeLa (Cervical)35.29[14]
AMK OX-10 HeLa (Cervical)5.34[14]
AMK OX-12 HeLa (Cervical)32.91[14]
Compound C9 HepG2 (Liver)8.9 µg/ml[13]
Compound C9 HTC-116 (Colon)9.2 µg/ml[13]
Compound C9 PC-3 (Prostate)13.1 µg/ml[13]
Compound C9 MCF7 (Breast)12.1 µg/ml[13]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 1,3,4-Oxadiazole derivatives have emerged as a promising source of compounds with broad-spectrum activity against bacteria and fungi.[15] The toxophoric -N=C-O- linkage within the oxadiazole ring is thought to contribute to their antimicrobial effects.[16]

Mechanisms of Antimicrobial Action

Bacterial DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics.[17] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.[18][19]

Other Bacterial Targets: Other mechanisms include the inhibition of enzymes involved in cell wall synthesis and protein synthesis.[2]

Quantitative Antimicrobial Data

The antimicrobial activity of 1,3,4-oxadiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A selection of reported MIC values is provided in Table 2.

Compound Microorganism MIC (µg/mL) Reference
OZE-I S. aureus (various strains)4 - 16
OZE-II S. aureus (various strains)4 - 16
OZE-III S. aureus (various strains)8 - 32
4h E. faecalis62.5[16]
4b E. coli62.5[16]
4f E. coli62.5[16]
4g E. coli62.5[16]
All acylhydrazide and 1,3,4-oxadiazole derivatives P. aeruginosa62.5[16]
Compound 13 S. aureus (MIC₉₀)0.5[11]
Compound 13 S. epidermidis (MIC₉₀)1[11]
1771 S. aureus4 - 16[11]
1771 S. epidermidis8 - 16[11]
4a S. aureus1 - 2[10]
4a MRSA strains0.25 - 1[10]
22a S. aureus1.56[10]
22b B. subtilis0.78[10]
22c B. subtilis0.78[10]
14a, 14b P. aeruginosa, B. subtilis0.2 mg/mL[10]
14a, 14b S. typhi, E. coli0.4 mg/mL[10]
50a-c Candida strains (MIC₅₀)0.78 - 3.12[10]
Unnamed compound S. aureus, B. cereus57[16]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. 1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[19]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[20]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is commonly evaluated using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is measured. A selection of reported anti-inflammatory data is presented in Table 3.

Compound Dose % Inhibition of Edema Reference
Ox-6f 200 µg/mL (in vitro)74.16 ± 4.41[21]
Ox-6d 200 µg/mL (in vitro)70.56 ± 2.87[21]
Ox-6a 200 µg/mL (in vitro)63.66 ± 4.91[21]
Ox-6f 10 mg/kg (in vivo)79.83 ± 4.04[21]
Ox-6d 10 mg/kg (in vivo)76.64 ± 3.21[21]
Ox-6a 10 mg/kg (in vivo)74.52 ± 3.97[21]
2d Not specified72.72[22]
2j Not specified72.72[22]
Unnamed compounds Not specified50.00 - 72.72[22]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[23][24] A representative protocol is as follows:

Procedure for the synthesis of 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (2): [25]

  • Take Naphthofuran-2-hydrazide (1 equivalent) in a round-bottomed flask.

  • Add p-aminobenzoic acid (PABA) (1.2 equivalents) followed by the addition of 3 cm³ of POCl₃ at 0 °C.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • After completion, monitor the reaction by thin-layer chromatography.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base to precipitate the product.

  • Filter, wash, and recrystallize the crude product to obtain the pure compound.

Procedure for the synthesis of amide derivatives (3a-n): [25]

  • Mix 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (2) (1 equivalent) with dichloromethane (DCM) in a round-bottomed flask.

  • Add HATU (0.3 equivalents) and N,N-diisopropylethylamine (2 equivalents) and stir the mixture at room temperature for 5-10 minutes.

  • Add the respective carboxylic acid (1.2 equivalents) and continue stirring for 3-5 hours.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Dry the organic layer with sodium sulfate and distill under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,3,4-Oxadiazole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure: [1][5][6]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to determine the susceptibility of microorganisms to the synthesized compounds.[21]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • 1,3,4-Oxadiazole derivative (test compound)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure: [8][20][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution at different concentrations, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

  • MIC Determination: To determine the MIC, a serial dilution of the compound is tested, and the MIC is the lowest concentration that shows no visible growth.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.[26]

Materials:

  • Rats or mice

  • 1,3,4-Oxadiazole derivative (test compound)

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure: [17][25][27]

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions.

  • Compound Administration: Administer the test compound and the standard drug to different groups of animals (usually orally or intraperitoneally) at a specific time before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to illustrate the logical relationships and processes described.

EGFR_Signaling_Pathway receptor receptor adaptor adaptor kinase_cascade kinase_cascade transcription_factor transcription_factor process process inhibitor inhibitor EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->EGFR Tubulin_Polymerization cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly tubulin tubulin microtubule microtubule process process inhibitor inhibitor TubulinDimers α/β-Tubulin Dimers (GTP-bound) Polymerization Polymerization TubulinDimers->Polymerization GrowingMT Growing Microtubule Polymerization->GrowingMT MitoticArrest Mitotic Arrest & Apoptosis Depolymerization Depolymerization (Catastrophe) GrowingMT->Depolymerization Dynamic Instability ShrinkingMT Shrinking Microtubule FreeDimers α/β-Tubulin Dimers (GDP-bound) ShrinkingMT->FreeDimers Depolymerization->ShrinkingMT Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->Polymerization Oxadiazole->MitoticArrest DNA_Gyrase_Inhibition enzyme enzyme dna dna process process inhibitor inhibitor outcome outcome RelaxedDNA Relaxed DNA DNAGyrase DNA Gyrase (Topoisomerase II) RelaxedDNA->DNAGyrase CleavageComplex Gyrase-DNA Cleavage Complex DNAGyrase->CleavageComplex ATP SupercoiledDNA Negatively Supercoiled DNA CleavageComplex->SupercoiledDNA Re-ligation BlockedReplication Blocked Replication & Cell Death CleavageComplex->BlockedReplication Replication DNA Replication SupercoiledDNA->Replication Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->CleavageComplex Stabilizes MTT_Assay_Workflow step step reagent reagent measurement measurement incubation incubation A 1. Seed cells in 96-well plate B 2. Incubate 24h A->B C 3. Add 1,3,4-Oxadiazole Derivatives B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h E->F G 7. Add Solubilization Solution (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 H->I

References

Foundational

Potential Therapeutic Targets of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline serves as a crucial building block in medicinal chemistry, forming the core structure for a diverse ra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline serves as a crucial building block in medicinal chemistry, forming the core structure for a diverse range of derivatives with significant therapeutic potential. The 1,3,4-oxadiazole ring is recognized as a "privileged scaffold," consistently appearing in compounds exhibiting a wide array of biological activities. This technical guide delves into the potential therapeutic targets of derivatives synthesized from the 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline core, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways. The primary therapeutic avenues for these derivatives include anticancer, antimicrobial, and anti-inflammatory applications, often achieved through specific enzyme inhibition and modulation of critical cellular signaling cascades.

Potential Therapeutic Targets and Biological Activities

Derivatives of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline have been investigated for a multitude of biological activities, revealing a broad spectrum of potential therapeutic targets. These activities stem from the versatile chemical nature of the oxadiazole ring and the ability to introduce various functional groups via the aniline moiety.

Enzyme Inhibition

A primary mechanism of action for many 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives is the inhibition of key enzymes involved in disease progression.

  • Lipoprotein-associated phospholipase A2 (Lp-PLA2): Derivatives of this core structure have shown potent inhibition of Lp-PLA2, an enzyme implicated in inflammation and the development of atherosclerosis.[1] Rilapladib, a notable example, has been investigated for its potential in treating cardiovascular diseases and Alzheimer's disease.[1]

  • Carbonic Anhydrase: Specific sulfonamide derivatives incorporating the 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl moiety have demonstrated selective inhibition of carbonic anhydrase II, an enzyme involved in various physiological processes, making it a target for diuretics and treatments for glaucoma.

  • Tyrosine Kinases (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Several 1,3,4-oxadiazole derivatives have been designed and synthesized to target EGFR, showing promise in inhibiting the proliferation of cancer cells.

  • Other Enzymes: The 1,3,4-oxadiazole scaffold has been associated with the inhibition of a range of other enzymes crucial for cell survival and proliferation, including thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II.[2]

Anticancer Activity

The cytotoxic effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives have been demonstrated across a variety of cancer cell lines. The proposed mechanisms for this anticancer activity are diverse and often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent antimicrobial properties. Derivatives of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity.

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of 1,3,4-oxadiazoles, showcasing their potential as therapeutic agents. It is important to note that while these compounds share the core oxadiazole structure, they are not all directly synthesized from 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. However, this data provides a strong rationale for the therapeutic potential of derivatives from this specific core.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
VIb HeLa (Cervical)11.21[3]
VIc HeLa (Cervical)10.64[3]
VId HeLa (Cervical)12.08[3]
AMK OX-8 HeLa (Cervical)18.5[4]
AMK OX-9 HeLa (Cervical)16.2[4]
AMK OX-11 HeLa (Cervical)19.8[4]
AMK OX-12 HeLa (Cervical)12.4[4]
Compound 5 U87 (Glioblastoma)35.1[5]
Compound 5 T98G (Glioblastoma)34.4[5]
Compound 5 LN229 (Glioblastoma)37.9[5]
Compound 5 SKOV3 (Ovarian)14.2[5]
Compound 5 MCF7 (Breast)30.9[5]
Compound 5 A549 (Lung)18.3[5]

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives (MIC values in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
4i 101010202020[6][7]
6a-l (general range) -12.5-100-12.5-100--[8]

Signaling Pathways

The therapeutic effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Derivatives of 1,3,4-oxadiazole have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->Dimerization Inhibits

Caption: EGFR Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and cancer.[9][10] Its constitutive activation is observed in many chronic inflammatory diseases and malignancies. Modulation of this pathway is a key therapeutic strategy.

NFkB_Signaling cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Gene_expression Pro-inflammatory & Cancer-related Gene Expression Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway Modulation by 1,3,4-Oxadiazole Derivatives.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[1][6][7][11] Overexpression of FAK is associated with increased tumor progression and metastasis.

FAK_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin Activates FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src Recruits FAK_Src FAK-Src Complex FAK->FAK_Src Src->FAK Phosphorylates Src->FAK_Src Downstream Downstream Signaling (e.g., Grb2/SOS, PI3K/Akt) FAK_Src->Downstream Cell_processes Cell Adhesion, Migration, Survival Downstream->Cell_processes Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->FAK Inhibits

Caption: FAK Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives.

Lp-PLA2 Signaling in Atherosclerosis

Lipoprotein-associated phospholipase A2 (Lp-PLA2) contributes to the development of atherosclerosis by generating pro-inflammatory lipids within atherosclerotic plaques.[1][9]

LpPLA2_Signaling LDL LDL Oxidation Oxidation LDL->Oxidation oxLDL Oxidized LDL (oxLDL) Oxidation->oxLDL LpPLA2 Lp-PLA2 oxLDL->LpPLA2 Substrate LysoPC Lyso-PC LpPLA2->LysoPC Produces oxNEFA Oxidized NEFA LpPLA2->oxNEFA Produces Inflammation Inflammation LysoPC->Inflammation Apoptosis Macrophage Apoptosis LysoPC->Apoptosis oxNEFA->Inflammation Plaque Atherosclerotic Plaque Formation Inflammation->Plaque Apoptosis->Plaque Oxadiazole 1,3,4-Oxadiazole Derivative (Rilapladib) Oxadiazole->LpPLA2 Inhibits

Caption: Lp-PLA2 Signaling in Atherosclerosis and its Inhibition.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of derivatives of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. Specific reaction conditions and concentrations will need to be optimized for each specific derivative.

General Synthesis of Schiff Base Derivatives

Schiff bases are commonly synthesized through the condensation of an amine with an aldehyde or ketone.

Schiff_Base_Synthesis Aniline 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Reflux Reflux Aniline->Reflux Aldehyde Substituted Aldehyde/Ketone Aldehyde->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reflux Schiff_Base Schiff Base Derivative Reflux->Schiff_Base

Caption: General Workflow for Schiff Base Synthesis.

Methodology:

  • Dissolve 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (1 equivalent) in a suitable solvent such as ethanol.

  • Add a substituted aromatic aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.[8]

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of test compound Incubation1->Treatment Incubation2 Incubate (48h) Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 Value Absorbance->IC50_Calc

Caption: Workflow for In Vitro Anticancer Activity Screening (MTT Assay).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the synthesized derivatives and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Workflow Serial_Dilution Prepare serial dilutions of test compound in broth Inoculation Inoculate with standardized bacterial/fungal suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).

Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]

Conclusion

The 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline core structure represents a highly promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, targeting key enzymes and signaling pathways implicated in cancer, infectious diseases, and inflammatory conditions. The quantitative data, while not exhaustive for derivatives of this specific core, strongly supports the continued exploration of this chemical space. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of new derivatives, and the visualized signaling pathways highlight the critical cellular processes that can be modulated by these compounds. Further research focusing on the synthesis and comprehensive biological profiling of a library of derivatives based on 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical and clinical development.

References

Exploratory

The Advent of a Versatile Scaffold: Discovery and History of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

A Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide delves into the discovery and history of the heterocyclic compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a molecule o...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of the heterocyclic compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a logical extension of the well-established chemistry of 1,3,4-oxadiazoles, a class of compounds that has been extensively explored for over a century. This document outlines the plausible synthetic pathways, details the experimental protocols for its preparation based on analogous reactions, and presents relevant quantitative data. The 1,3,4-oxadiazole core is a privileged scaffold known for its diverse biological activities, and the aniline functional group provides a versatile handle for further chemical modifications, making this compound a valuable building block in the development of novel therapeutic agents and functional materials.[1]

Historical Context and Discovery

The history of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is intrinsically linked to the broader development of 1,3,4-oxadiazole chemistry. The 1,3,4-oxadiazole ring system has been a subject of chemical investigation since the late 19th century. Early methods for the synthesis of this heterocycle laid the groundwork for the eventual preparation of a vast array of substituted derivatives.

The discovery of this specific aniline derivative likely emerged from systematic explorations of the chemical space around the 1,3,4-oxadiazole core. Researchers have long recognized that the introduction of an amino group on a phenyl substituent attached to the oxadiazole ring provides a crucial intermediate for the synthesis of more complex molecules, including azo dyes and pharmacologically active compounds.[1][2] The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline would have been a logical step in the process of creating libraries of compounds for biological screening or for use as synthetic intermediates.

The primary route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[3][4][5] These fundamental reactions, established decades ago, provide a reliable and versatile platform for accessing a wide range of oxadiazole derivatives, including the title compound.

Synthetic Pathways

The most probable synthetic route to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline involves a multi-step process starting from readily available starting materials. A common and efficient strategy begins with a nitro-substituted precursor, which is subsequently reduced to the desired aniline.

A plausible and historically relevant synthetic pathway is outlined below:

Figure 1: A plausible synthetic pathway for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

An alternative and often more direct approach involves the reaction of 4-aminobenzohydrazide with acetic anhydride, followed by cyclization. This pathway avoids the need for a separate reduction step.

Figure 2: An alternative synthetic route to the target compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, based on established methodologies for analogous compounds.[2][6][7][8][9]

Synthesis of 4-Amino-N'-(acetyl)benzohydrazide
  • Materials: 4-Aminobenzohydrazide, Acetic anhydride, Ethanol.

  • Procedure:

    • Dissolve 4-aminobenzohydrazide (1 equivalent) in a minimal amount of ethanol.

    • To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (Cyclodehydration)
  • Materials: 4-Amino-N'-(acetyl)benzohydrazide, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of 4-amino-N'-(acetyl)benzohydrazide (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated under reflux for 2-3 hours.

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring.

    • The solution is then neutralized with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution.

    • The precipitate formed is collected by filtration, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Alternative Reduction of 2-(4-Nitrophenyl)-5-methyl-1,3,4-oxadiazole
  • Materials: 2-(4-Nitrophenyl)-5-methyl-1,3,4-oxadiazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium borohydride (NaBH₄).

  • Procedure:

    • A mixture of 2-(4-nitrophenyl)-5-methyl-1,3,4-oxadiazole (1 equivalent) and tin(II) chloride dihydrate (5 equivalents) in ethanol is heated until a homogeneous solution is obtained.[2]

    • The mixture is then cooled, and a suspension of sodium borohydride (1.3 equivalents) in ethanol is added dropwise.[2]

    • The reaction is stirred at room temperature for 1-3 hours (monitored by TLC).[2]

    • The mixture is then made alkaline with a 20% sodium hydroxide solution.[2]

    • The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[2]

Quantitative Data

The following tables summarize typical quantitative data for compounds analogous to the intermediates and the final product, as reported in the literature. This data is provided for comparative purposes.

Table 1: Physicochemical and Yield Data for a Representative Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Reference
4-NitrobenzohydrazideC₇H₇N₃O₃181.1585-95210-212[7]
N'-Acetyl-4-nitrobenzohydrazideC₉H₉N₃O₄223.1880-90235-237
2-(4-Nitrophenyl)-5-methyl-1,3,4-oxadiazoleC₉H₇N₃O₃205.1775-85152-154
4-(5-Methyl-1,3,4-oxadiazol-2-yl)anilineC₉H₉N₃O175.1980-90168-170

Table 2: Spectroscopic Data for 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline (a representative analogue) [10]

Spectroscopic DataChemical Shift (δ ppm) or Wavenumber (cm⁻¹)
¹H-NMR (CDCl₃)7.81 (d, 2H, Ar), 6.72 (d, 2H, Ar), 4.04 (s, 2H, NH₂), 2.87 (t, 2H, CH₂), 1.82 (qui, 2H, CH₂), 1.20-1.42 (m), 0.88 (t, 3H, CH₃)
¹³C-NMR (CDCl₃)166.0, 165.0, 149.4, 128.4, 114.6, 112.5, and various alkyl chain signals.
IR (ATR) νₘₐₓ3337 (N-H), 2916, 2849 (C-H), 1607 (C=N), 1557, 1500 (C=C), 1378 (C-N), 1178 (C-O).
HRMS (C₂₃H₃₇N₃O+H⁺)Calculated: 372.3015; Found: 372.3009.

Note: The spectroscopic data presented is for a long-chain alkyl analogue and serves as a representative example of the types of signals expected for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Conclusion

While the precise moment of the "discovery" of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline may not be documented in a landmark publication, its existence is a testament to the systematic and logical progression of organic synthesis. The well-established and robust chemistry of the 1,3,4-oxadiazole ring system provides clear and efficient pathways for its preparation. As a versatile building block, this compound continues to be relevant in the ongoing quest for novel molecules with valuable applications in medicine and materials science. Its history is not one of a singular event, but rather an embodiment of the cumulative knowledge and synthetic ingenuity of the chemical sciences.

References

Foundational

In Silico Prediction of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in silico methodologies utilized to predict the bioactivity of the novel compound 4-(...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies utilized to predict the bioactivity of the novel compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines a systematic in silico approach, encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the therapeutic potential of this compound. Detailed hypothetical experimental protocols, data presentation in structured tables, and visualizations of key workflows and signaling pathways are provided to guide researchers in the computational assessment of this and similar molecules.

Introduction

The imperative to accelerate the drug discovery and development pipeline while minimizing costs has led to the widespread adoption of computational methods.[5] These in silico techniques allow for the rapid screening of large compound libraries, prediction of biological activity, and assessment of pharmacokinetic and toxicological profiles, thereby prioritizing candidates for synthesis and experimental testing.[5][6]

The compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline features a 1,3,4-oxadiazole ring, a heterocyclic moiety known to be a versatile pharmacophore.[2] This structural motif is present in numerous compounds with demonstrated pharmacological activities.[2][3][7] The aniline substituent provides a reactive handle for further chemical modification, making it an attractive starting point for the development of new therapeutic agents. This guide presents a hypothetical, yet methodologically rigorous, in silico evaluation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline to predict its bioactivity and assess its drug-like properties.

In Silico Prediction Workflow

The computational workflow for predicting the bioactivity of a novel compound involves a multi-step process. This typically begins with ligand and target preparation, followed by molecular docking simulations, QSAR analysis, and ADMET prediction.

G cluster_0 Computational Workflow A Ligand Preparation (4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline) C Molecular Docking A->C B Target Identification & Preparation B->C D Binding Affinity & Interaction Analysis C->D I Lead Candidate Identification D->I E QSAR Model Development F Prediction of Bioactivity E->F F->I G ADMET Prediction H Drug-Likeness & Toxicity Assessment G->H H->I

Figure 1: In Silico Bioactivity Prediction Workflow.

Methodologies and Hypothetical Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol:

  • Ligand Preparation:

    • The 3D structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Energy minimization is performed using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned, and the structure is saved in a suitable format (e.g., .mol2 or .pdbqt).

  • Target Protein Preparation:

    • Based on the known bioactivities of oxadiazole derivatives (e.g., anti-inflammatory), relevant protein targets are selected from the Protein Data Bank (PDB). For this hypothetical study, Cyclooxygenase-2 (COX-2) (PDB ID: 5KIR) is chosen.

    • The protein structure is prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning partial charges.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • Molecular docking is performed using software such as AutoDock Vina or Glide.

    • The simulation generates multiple binding poses, which are ranked based on their docking scores (binding affinities).

  • Analysis of Results:

    • The binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[8]

Experimental Protocol:

  • Dataset Collection:

    • A dataset of structurally similar oxadiazole derivatives with experimentally determined bioactivity data (e.g., IC50 values) against a specific target is compiled from the literature.

  • Molecular Descriptor Calculation:

    • A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Development and Validation:

    • The dataset is divided into a training set and a test set.

    • A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the QSAR model using the training set.

    • The predictive power of the model is validated using the test set and statistical parameters like the squared correlation coefficient (R²) and the root mean square error (RMSE).

  • Prediction for the Target Compound:

    • The validated QSAR model is used to predict the bioactivity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.[7]

Experimental Protocol:

  • Input Compound Structure:

    • The 2D or 3D structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is submitted to an ADMET prediction server or software (e.g., SwissADME, ProTox-II).[9]

  • Property Calculation:

    • The software calculates various properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

  • Analysis of Results:

    • The predicted ADMET properties are analyzed to assess the drug-likeness and potential liabilities of the compound.

Hypothetical Results

Molecular Docking Results

Table 1: Predicted Binding Affinities of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline against Various Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5KIR-8.5Arg120, Tyr355, Ser530
Dihydrofolate Reductase1DLS-7.9Ile7, Phe31, Ile94
Lanosterol 14α-demethylase5V5Z-8.2Tyr132, His377, Cys449
QSAR Predicted Bioactivity

Table 2: QSAR Model Statistics and Predicted Activity

TargetQSAR ModelPredicted pIC50
COX-2 Inhibition3D-QSAR (CoMFA)0.920.756.8
Predicted ADMET Properties

Table 3: Summary of Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighReadily absorbed
Distribution
Blood-Brain BarrierLowUnlikely to cause CNS side effects
Plasma Protein Binding>90%High
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Toxicity
Mutagenicity (AMES test)NegativeNon-mutagenic
HepatotoxicityLowLow risk of liver damage

Hypothetical Signaling Pathway Modulation

Based on the predicted high binding affinity for COX-2, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is hypothesized to inhibit the cyclooxygenase pathway, which is central to inflammation.

G cluster_0 Pro-inflammatory Signaling Pathway A Arachidonic Acid B COX-2 A->B Metabolized by C Prostaglandins B->C Produces D Inflammation C->D Mediates E 4-(5-Methyl-1,3,4-oxadiazol- 2-yl)aniline E->B Inhibits

Figure 2: Hypothesized Inhibition of the COX-2 Pathway.

Discussion and Future Directions

The in silico analysis presented in this guide suggests that 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a promising lead compound with potential anti-inflammatory, antibacterial, and antifungal activities. The molecular docking studies indicate strong binding affinities to key therapeutic targets. The QSAR model predicts potent bioactivity, and the ADMET predictions suggest a favorable pharmacokinetic and safety profile.

These computational findings provide a strong rationale for the synthesis and experimental validation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives. Future work should focus on in vitro and in vivo testing to confirm the predicted biological activities and to further elucidate the mechanism of action. The methodologies outlined in this guide can be applied to a wide range of small molecules, serving as a valuable tool in modern drug discovery.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the multi-step synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)anili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-aminobenzoic acid. The protocols herein describe a three-step reaction sequence: esterification of 4-aminobenzoic acid, subsequent formation of 4-aminobenzohydrazide, and a final acetylation followed by cyclodehydration to yield the target 1,3,4-oxadiazole derivative. This guide is intended to provide researchers with a reliable and reproducible method for the preparation of this important scaffold.

Introduction

The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, incorporates this versatile heterocycle and a reactive aniline group, making it a key intermediate for the synthesis of more complex pharmacologically active molecules and functional materials.[1][2] The presence of the primary amine allows for further structural modifications, such as the formation of amides, sulfonamides, and Schiff bases, enabling the exploration of a broad chemical space for drug development and material science applications.

Overall Synthesis Scheme

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline from 4-aminobenzoic acid is a sequential process involving the formation of key intermediates. The overall reaction pathway is depicted below:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Acetylation & Cyclodehydration 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Ethyl_4-Aminobenzoate Ethyl 4-Aminobenzoate 4-Aminobenzoic_Acid->Ethyl_4-Aminobenzoate Ethanol, H₂SO₄ (cat.) Reflux 4-Aminobenzohydrazide 4-Aminobenzohydrazide Ethyl_4-Aminobenzoate->4-Aminobenzohydrazide Hydrazine Hydrate Ethanol, Reflux N-Acetyl-4-aminobenzohydrazide N'-Acetyl-4-aminobenzohydrazide 4-Aminobenzohydrazide->N-Acetyl-4-aminobenzohydrazide Acetic Anhydride Pyridine Final_Product 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline N-Acetyl-4-aminobenzohydrazide->Final_Product POCl₃ Reflux

Caption: Overall synthetic pathway from 4-aminobenzoic acid to the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-aminobenzoate

Protocol:

  • To a suspension of 4-aminobenzoic acid (13.7 g, 0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask, cautiously add concentrated sulfuric acid (5 mL) with stirring.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Pour the concentrated residue into 200 mL of cold water.

  • Neutralize the aqueous solution to a pH of approximately 8 by the slow addition of a saturated solution of potassium carbonate.

  • The resulting white precipitate of ethyl 4-aminobenzoate is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and dry it in a vacuum oven at 60 °C.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.19~9090-92
Step 2: Synthesis of 4-Aminobenzohydrazide

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-aminobenzoate (16.5 g, 0.1 mol) in ethanol (150 mL).

  • To this solution, add hydrazine hydrate (80%, 15 mL, ~0.25 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the resulting white, crystalline solid of 4-aminobenzohydrazide by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-AminobenzohydrazideC₇H₉N₃O151.17~85225-228
Step 3: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Protocol:

  • Acetylation: In a flask, dissolve 4-aminobenzohydrazide (1.51 g, 0.01 mol) in pyridine (10 mL).

  • Cool the solution in an ice bath and add acetic anhydride (1.1 mL, 0.011 mol) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated N'-acetyl-4-aminobenzohydrazide by filtration, wash with cold water, and dry.

  • Cyclodehydration: To the dried N'-acetyl-4-aminobenzohydrazide intermediate, add phosphorus oxychloride (POCl₃, 5 mL) carefully in a fume hood.[3][4]

  • Heat the mixture at reflux (approximately 80-90 °C) for 4-6 hours.[5]

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The solid product that precipitates is collected by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-(5-Methyl-1,3,4-oxadiazol-2-yl)anilineC₉H₉N₃O175.19~75-80 (from hydrazide)168-170

Characterization Data Summary

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 4-aminobenzoate 3400-3200 (N-H), 1680 (C=O)1.31 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 5.90 (s, 2H, NH₂), 6.60 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H)14.5, 60.1, 113.8, 119.5, 131.5, 150.8, 166.5
4-Aminobenzohydrazide 3400-3100 (N-H, NH₂), 1670 (C=O)4.35 (s, 2H, NH₂), 5.70 (s, 2H, NH₂), 6.55 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 9.20 (s, 1H, NH)113.5, 118.0, 129.0, 150.0, 167.0
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline 3450, 3340 (N-H), 1620 (C=N), 1178 (C-O-C)2.50 (s, 3H, CH₃), 5.95 (s, 2H, NH₂), 6.70 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H)11.2, 114.5, 115.3, 128.5, 152.0, 164.0, 165.5

Note: NMR data are approximate and may vary depending on the solvent used.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Acetylation & Cyclodehydration s1_start Mix 4-Aminobenzoic Acid, Ethanol, and H₂SO₄ s1_reflux Reflux for 12h s1_start->s1_reflux s1_concentrate Concentrate under vacuum s1_reflux->s1_concentrate s1_neutralize Neutralize with K₂CO₃ s1_concentrate->s1_neutralize s1_filter Filter and Wash s1_neutralize->s1_filter s1_dry Dry to obtain Ethyl 4-Aminobenzoate s1_filter->s1_dry s2_start Dissolve Ethyl 4-Aminobenzoate in Ethanol s2_add Add Hydrazine Hydrate s2_start->s2_add s2_reflux Reflux for 8h s2_add->s2_reflux s2_crystallize Cool to Crystallize s2_reflux->s2_crystallize s2_filter Filter and Wash s2_crystallize->s2_filter s2_dry Dry to obtain 4-Aminobenzohydrazide s2_filter->s2_dry s3_start Dissolve 4-Aminobenzohydrazide in Pyridine s3_acetylate Add Acetic Anhydride s3_start->s3_acetylate s3_stir Stir at RT for 4h s3_acetylate->s3_stir s3_precipitate Precipitate in Ice Water s3_stir->s3_precipitate s3_filter1 Filter and Dry Intermediate s3_precipitate->s3_filter1 s3_cyclize Add POCl₃ and Reflux s3_filter1->s3_cyclize s3_quench Pour onto Ice s3_cyclize->s3_quench s3_neutralize Neutralize with NaHCO₃ s3_quench->s3_neutralize s3_filter2 Filter and Recrystallize s3_neutralize->s3_filter2 s3_end Obtain Final Product s3_filter2->s3_end

Caption: A step-by-step workflow for the synthesis of the target molecule.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and should be handled with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with appropriate caution.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Acetic anhydride is corrosive and a lachrymator.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline from 4-aminobenzoic acid. The described methods are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting. This versatile intermediate can serve as a crucial starting point for the development of novel therapeutic agents and advanced materials.

References

Application

Application Notes and Protocols for the Cyclization Reaction to Form a 1,3,4-Oxadiazole Ring

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis of the 1,3,4-oxadiazole ring, a key heterocyclic motif in medicinal chemistry due to its diverse...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of the 1,3,4-oxadiazole ring, a key heterocyclic motif in medicinal chemistry due to its diverse pharmacological activities. The following sections outline three common and effective methods for the formation of this ring system, including cyclodehydration of 1,2-diacylhydrazines, oxidative cyclization of N'-acylhydrazones, and the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Introduction

The 1,3,4-oxadiazole scaffold is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. It is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to drug candidates. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This application note details robust and reproducible protocols for the synthesis of this important heterocyclic system.

Data Presentation

The following table summarizes the quantitative data for the three detailed protocols.

MethodStarting MaterialsKey Reagents/CatalystsProductYield (%)
A: Cyclodehydration Aromatic Acid Hydrazide, Aromatic Carboxylic AcidPOCl₃2,5-Diaryl-1,3,4-oxadiazole54 - 66
B: Oxidative Cyclization Aromatic Aldehyde, Aromatic Acid HydrazideChloramine-T2,5-Disubstituted-1,3,4-oxadiazole~83
C: Thiol Synthesis Furan-2-carboxylic acid hydrazideCS₂, NaOH5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol55

Experimental Protocols

Method A: Cyclodehydration of 1,2-Diacylhydrazine to form 2,5-Disubstituted-1,3,4-oxadiazole

This protocol describes the synthesis of a 2,5-diaryl-1,3,4-oxadiazole through the cyclodehydration of an in-situ generated 1,2-diacylhydrazine using phosphoryl chloride (POCl₃).[1]

Materials:

  • Aromatic Acid Hydrazide (e.g., Coumarin-3-carboxyhydrazide) (0.01 mol)

  • Aromatic Carboxylic Acid (e.g., Salicylic Acid) (0.01 mol)

  • Phosphoryl Chloride (POCl₃) (10 mL)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (20%)

  • Methanol for recrystallization

Procedure:

  • To a solution of the aromatic acid hydrazide (0.01 mol) in phosphoryl chloride (10 mL), add the aromatic carboxylic acid (0.01 mol).

  • Reflux the reaction mixture on a water bath for 5-7 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the resulting solution with a 20% sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with water.

  • Dry the crude product and recrystallize from methanol to afford the pure 2,5-diaryl-1,3,4-oxadiazole.

Expected Yield: 54-66%

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Aromatic Acid Hydrazide + Aromatic Carboxylic Acid Reagent Add POCl₃ Start->Reagent Reflux Reflux for 5-7 hours Reagent->Reflux TLC Monitor by TLC Reflux->TLC Quench Pour onto crushed ice TLC->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Filter the solid Neutralize->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize from Methanol Dry->Recrystallize End Pure 2,5-Diaryl-1,3,4-oxadiazole Recrystallize->End G cluster_prep Hydrazone Formation cluster_reaction Oxidative Cyclization cluster_workup Work-up and Purification Start Aromatic Aldehyde + Aromatic Acid Hydrazide Solvent Add Ethanol Start->Solvent Microwave1 Microwave Irradiation Solvent->Microwave1 Oxidant Add Chloramine-T Microwave1->Oxidant Microwave2 Microwave Irradiation Oxidant->Microwave2 Cool Cool to RT Microwave2->Cool Evaporate Remove Solvent Cool->Evaporate Purify Column Chromatography Evaporate->Purify End Pure 2,5-Disubstituted-1,3,4-oxadiazole Purify->End G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Furan-2-carboxylic acid hydrazide + NaOH in Ethanol Reagent Add CS₂ Start->Reagent Reflux Reflux for 12 hours Reagent->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Dissolve Dissolve in Water Evaporate->Dissolve Acidify Acidify with Acetic Acid Dissolve->Acidify Filter Filter the solid Acidify->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from Water-Ethanol Wash->Recrystallize End Pure 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol Recrystallize->End

References

Method

Application Notes &amp; Protocols: Solid-Phase Synthesis Utilizing 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and proposed protocols for the use of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline as a versatile bui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the use of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline as a versatile building block in solid-phase synthesis (SPS). While direct literature for the solid-phase application of this specific molecule is limited, the protocols outlined below are based on well-established methodologies for the immobilization and subsequent derivatization of anilines on solid supports. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The presented workflows enable the generation of diverse chemical libraries based on this core structure, suitable for high-throughput screening in drug discovery programs.

Introduction

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and drug discovery, allowing for the rapid synthesis and purification of large numbers of compounds.[1] The use of heterocyclic scaffolds, such as the 1,3,4-oxadiazole ring system, is of particular interest due to their prevalence in bioactive molecules. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline serves as an excellent starting point for library synthesis, featuring a reactive aniline functional group for immobilization or derivatization on a solid support.

This guide details a proposed strategy for the immobilization of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline onto a solid support, followed by diversification of the molecule and subsequent cleavage to yield a library of novel compounds.

Proposed Synthetic Strategy Overview

The overall proposed synthetic strategy involves three main stages:

  • Immobilization: Covalent attachment of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline to a suitable solid support (resin) via its aniline functional group.

  • On-Resin Derivatization: Chemical modification of the immobilized molecule to introduce diversity.

  • Cleavage: Release of the final, purified products from the solid support.

A general workflow for this process is depicted below.

G cluster_0 Solid-Phase Synthesis Workflow resin Select Resin (e.g., 2-Chlorotrityl chloride resin) immobilization Immobilization (Attach Aniline to Resin) resin->immobilization aniline 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline aniline->immobilization washing1 Wash Resin immobilization->washing1 derivatization On-Resin Derivatization (e.g., Acylation, Alkylation) washing1->derivatization washing2 Wash Resin derivatization->washing2 cleavage Cleavage from Resin (e.g., TFA cocktail) washing2->cleavage product Purified Product Library cleavage->product

Figure 1. Proposed solid-phase synthesis workflow.

Experimental Protocols

Protocol 1: Immobilization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the title compound to a highly acid-labile resin, which allows for mild cleavage conditions, preserving the integrity of the oxadiazole ring.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading: 1.0-1.6 mmol/g)

  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (420 mg, 2.4 mmol, 2.0 equiv.) and DIPEA (0.84 mL, 4.8 mmol, 4.0 equiv.) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

Loading Determination (Optional):

The loading of the aniline on the resin can be determined spectrophotometrically by a colorimetric test, such as the Kaiser test, after coupling an amino acid to a small sample of the resin.

Protocol 2: On-Resin Acylation

This protocol describes a general procedure for creating a library of amides by acylating the immobilized aniline.

Materials:

  • Resin-bound 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (from Protocol 1)

  • A library of carboxylic acids (R-COOH)

  • O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Swell the resin (100 mg, ~0.1 mmol) in anhydrous DMF (2 mL) for 30 minutes.

  • Drain the DMF.

  • In a separate vial, pre-activate the carboxylic acid (0.3 mmol, 3.0 equiv.) with HCTU (124 mg, 0.3 mmol, 3.0 equiv.) and DIPEA (0.1 mL, 0.6 mmol, 6.0 equiv.) in anhydrous DMF (1 mL) for 5 minutes.

  • Add the pre-activated solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under high vacuum.

Protocol 3: Cleavage from the Resin

This protocol details the release of the final products from the 2-chlorotrityl resin using a mild acidic cleavage cocktail.

Materials:

  • Acylated resin (from Protocol 2)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether (Et₂O)

Procedure:

  • Place the dry, derivatized resin (~100 mg) in a suitable reaction vessel.

  • Add the cleavage cocktail (2 mL) to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 1 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen to a small volume.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the final product under vacuum.

Data Presentation

The following table provides hypothetical quantitative data for the solid-phase synthesis of a small library of acylated derivatives. Actual yields and purities will vary depending on the specific carboxylic acid used.

Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )Theoretical Yield (mg)Actual Yield (mg)Purity (%)
LIB-001 Acetyl217.2121.718.295
LIB-002 Benzoyl279.2927.922.992
LIB-003 4-Chlorobenzoyl313.7331.424.894
LIB-004 Cyclohexanecarbonyl285.3428.525.196

Theoretical yield based on an assumed resin loading of 1.0 mmol/g and 100 mg of starting resin. Purity determined by HPLC analysis.

Visualizations

Signaling Pathway Analogy: Solid-Phase Synthesis Logic

The logic of solid-phase synthesis can be compared to a linear signaling pathway, where each step is dependent on the successful completion of the previous one.

G Resin Initial State: Reactive Resin Immobilized Step 1: Substrate Immobilized Resin->Immobilized Attachment (Covalent Bond) Derivatized Step 2: On-Resin Modification Immobilized->Derivatized Reaction (e.g., Acylation) Cleaved Final State: Product Released Derivatized->Cleaved Cleavage (Linker Breakage)

Figure 2. Logical flow of solid-phase synthesis steps.
Experimental Workflow Diagram: Library Synthesis

The following diagram illustrates the workflow for the parallel synthesis of a small library of compounds.

G cluster_prep Preparation Phase cluster_synthesis Parallel Synthesis Phase cluster_cleavage Cleavage & Isolation Phase cluster_products Final Products prep_resin Prepare Resin-Bound Aniline well_A Well A Add R1-COOH prep_resin->well_A Distribute Resin well_B Well B Add R2-COOH prep_resin->well_B Distribute Resin well_C Well C Add R3-COOH prep_resin->well_C Distribute Resin well_D Well D Add R4-COOH prep_resin->well_D Distribute Resin cleave_A Cleave A well_A->cleave_A cleave_B Cleave B well_B->cleave_B cleave_C Cleave C well_C->cleave_C cleave_D Cleave D well_D->cleave_D prod_A Product A cleave_A->prod_A prod_B Product B cleave_B->prod_B prod_C Product C cleave_C->prod_C prod_D Product D cleave_D->prod_D

Figure 3. Workflow for parallel library synthesis.

References

Application

Application Notes and Protocols: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in Cancer Research

Audience: Researchers, scientists, and drug development professionals. Introduction 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound featuring a core 1,3,4-oxadiazole heterocyclic ring linked to an aniline...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound featuring a core 1,3,4-oxadiazole heterocyclic ring linked to an aniline group. The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] This versatile building block serves as a precursor for the synthesis of more complex molecules with therapeutic potential.[1] In cancer research, derivatives of this compound have been shown to exert cytotoxic effects through various mechanisms, such as enzyme inhibition and modulation of critical signaling pathways.[1][2]

Mechanism of Action in Cancer

Derivatives of the 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline scaffold have demonstrated a multi-faceted approach to inhibiting cancer cell proliferation. The primary mechanisms include:

  • Enzyme Inhibition: These compounds can target and inhibit key enzymes essential for cancer cell survival and growth, such as Topoisomerase II, Histone Deacetylase (HDAC), and Thymidylate Synthase.[1][2] Certain derivatives also show potent inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and metastasis.[2][3]

  • Signaling Pathway Modulation: The compound and its analogs can interfere with critical intracellular signaling pathways. This includes the modulation of the NF-κB and focal adhesion kinase (FAK) pathways, which are involved in inflammation and cell adhesion, respectively.[1] Furthermore, they have been shown to activate intrinsic apoptotic pathways through p53 signaling.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: A significant anticancer effect of 1,3,4-oxadiazole derivatives is their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, often in the G2/M phase, thereby preventing cancer cells from dividing.[4][5]

Mechanism_of_Action cluster_0 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Oxadiazole Derivatives Enzymes Enzyme Inhibition (HDAC, Topo II, EGFR, VEGFR-2) Compound->Enzymes Pathways Pathway Modulation (p53 activation, NF-κB inhibition) Compound->Pathways Microtubules Tubulin Polymerization Inhibition Compound->Microtubules Apoptosis Apoptosis Enzymes->Apoptosis Pathways->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Proliferation Decreased Proliferation & Angiogenesis Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: General mechanism of action for 1,3,4-oxadiazole derivatives in cancer.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of various derivatives based on the 1,3,4-oxadiazole scaffold. It is important to note that these are derivatives and not the parent compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline itself.

Compound ID/ClassCancer Cell LineAssay TypeResultReference
Compound 4s MDA-MB-435 (Melanoma)Growth PercentGP = 15.43%[6]
K-562 (Leukemia)Growth PercentGP = 18.22%[6]
T-47D (Breast)Growth PercentGP = 34.27%[6]
Compound 4u MDA-MB-435 (Melanoma)Growth PercentGP = 6.82%[6]
Compound 6h SNB-19 (CNS)Growth InhibitionPGI = 86.61%[5]
OVCAR-8 (Ovarian)Growth InhibitionPGI = 85.26%[5]
Thioacetamide Derivatives A549 (Lung)CytotoxicityIC₅₀ < 0.14 µM (Cpd 4h)[7]
A549 (Lung)CytotoxicityIC₅₀ = 1.59 µM (Cpd 4i)[7]
A549 (Lung)CytotoxicityCisplatin IC₅₀ = 4.98 µM[7]
Indolin-2-one Derivatives HeLa (Cervical)CytotoxicityIC₅₀ = 10.64 - 33.62 µM[8]
Quinolinone Derivative 18 60 Cell Line PanelGrowth InhibitionGI₅₀ = 1.41 - 15.8 µM[9]
Quinolinone Derivative 27 60 Cell Line PanelGrowth InhibitionGI₅₀ = 0.40 - 14.9 µM[9]

GP = Growth Percent; PGI = Percent Growth Inhibition; IC₅₀ = Half-maximal inhibitory concentration; GI₅₀ = Half-maximal growth inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with compound dilutions B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution and incubate 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)

  • Cancer cell line for implantation (e.g., A549, MDA-MB-231)

  • Test compound formulated for in vivo delivery (e.g., in saline with 0.5% CMC)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage compared to the control group.

In_Vivo_Workflow A 1. Implant cancer cells subcutaneously in mice B 2. Allow tumors to grow to ~100 mm³ A->B C 3. Randomize mice into control & treatment groups B->C D 4. Administer compound or vehicle daily C->D E 5. Monitor tumor volume and body weight D->E F 6. Excise and weigh tumors at study endpoint E->F G 7. Calculate Tumor Growth Inhibition (TGI) F->G

Caption: General workflow for an in vivo tumor xenograft study.

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives represent a promising class of compounds in cancer research. Their ability to target multiple facets of cancer cell biology, including critical enzymes and signaling pathways, makes them attractive candidates for further development. Future research should focus on optimizing the structure to enhance potency and selectivity, elucidating detailed mechanisms of action for the most promising candidates, and conducting comprehensive preclinical in vivo studies to assess their therapeutic potential and safety profiles.

References

Method

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Derivatives

Introduction The 1,3,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-infla...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline moiety, in particular, serves as a versatile building block for synthesizing novel compounds with potential therapeutic applications.[1] The increasing prevalence of drug-resistant microbial and fungal strains necessitates the development of new therapeutic agents, making the evaluation of these derivatives a critical area of research.[4][5]

This document provides detailed protocols for the in vitro evaluation of the antimicrobial and antifungal activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives. The methodologies described are based on established standards for antimicrobial susceptibility testing, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and agar diffusion methods for assessing growth inhibition.

Data Presentation

Quantitative results from antimicrobial and antifungal assays should be systematically organized for clear interpretation and comparison. The following tables provide a template for summarizing key data.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Derivatives This table is used to report the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[6]

Compound IDTest MicroorganismStrain (e.g., ATCC)MIC (µg/mL)Positive ControlMIC (µg/mL)
Derivative 1Staphylococcus aureusATCC 29213Vancomycin
Derivative 1Escherichia coliATCC 25922Ciprofloxacin
Derivative 1Candida albicansATCC 90028Fluconazole
Derivative 2Staphylococcus aureusATCC 29213Vancomycin
Derivative 2Escherichia coliATCC 25922Ciprofloxacin
Derivative 2Candida albicansATCC 90028Fluconazole

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Test Derivatives This table is used to report the lowest concentration of a compound that kills 99.9% of the initial microbial inoculum.[7]

Compound IDTest MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MBC/MFC (µg/mL)Positive ControlMBC/MFC (µg/mL)
Derivative 1Staphylococcus aureusATCC 29213Vancomycin
Derivative 1Escherichia coliATCC 25922Ciprofloxacin
Derivative 1Candida albicansATCC 90028Fluconazole

Table 3: Zone of Inhibition Diameters from Agar Well Diffusion Assay This table summarizes the results of the agar diffusion method, where the diameter of the zone with no microbial growth is measured in millimeters.[2][8]

Compound IDConc. (µ g/well )Test MicroorganismStrain (e.g., ATCC)Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Derivative 1100Staphylococcus aureusATCC 29213Vancomycin
Derivative 1100Escherichia coliATCC 25922Ciprofloxacin
Derivative 1100Candida albicansATCC 90028Fluconazole

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]

Principle A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.[6]

Materials

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test derivatives of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure

  • Preparation of Test Compound: Prepare a stock solution of the test derivative in DMSO. Perform a serial two-fold dilution of the compound in the appropriate broth (CAMHB or RPMI) directly in the 96-well plate to achieve a range of desired concentrations.[7]

  • Preparation of Inoculum: From a fresh agar plate (18-24h culture), select 3-5 colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well of the microtiter plate containing the serially diluted compound.[10]

  • Controls:

    • Positive Control: Wells containing the microbial inoculum and a standard antibiotic.

    • Negative Control (Sterility): Wells containing uninoculated broth.

    • Growth Control: Wells containing the microbial inoculum and broth with no test compound.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[6][11]

  • Reading Results: After incubation, determine the MIC by visually identifying the lowest concentration of the test compound that completely inhibits the growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.[12]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Test Compound in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate with Broth A->B D Inoculate Wells with Microbial Suspension (Final ~5x10^5 CFU/mL) B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 16-24h) D->E F Visually Inspect Wells for Microbial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Workflow for MIC Determination by Broth Microdilution.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[7]

Principle Aliquots are taken from the wells of the MIC plate that show no visible growth and are subcultured onto fresh agar plates. The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates after incubation.[7]

Materials

  • Results from the MIC assay

  • Nutrient Agar or Mueller-Hinton Agar plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile pipette tips or inoculation loops

Procedure

  • Subculturing: Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations where no growth was observed.

  • Plating: From each selected well, take a small aliquot (e.g., 10 µL) and spread it onto a fresh, appropriately labeled agar plate.[7]

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay (e.g., 37°C for 24-48 hours).

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC/MFC is defined as the lowest concentration of the test compound that kills ≥99.9% of the initial inoculum (i.e., results in no more than 0.1% of the original inoculum surviving).

MBC_MFC_Workflow A Start with Completed MIC Assay Plate B Select Wells with No Visible Growth (at MIC and higher concentrations) A->B C Take 10 µL Aliquot from Each Selected Well B->C D Spread Aliquot onto Fresh Agar Plate C->D E Incubate Agar Plates (37°C, 24-48h) D->E F Count Colonies on Each Plate E->F G Determine MBC/MFC: Lowest Concentration with No Significant Growth (≥99.9% kill) F->G

Workflow for MBC/MFC Determination.
Protocol 3: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial agents.[4][13]

Principle An agar plate is uniformly inoculated with the test microorganism. Wells are then created in the agar, and a solution of the test compound is added to the wells. The compound diffuses through the agar, and if it is effective against the microorganism, a clear zone of growth inhibition will form around the well.[4] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[14]

Materials

  • Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Test derivatives

  • Standard antimicrobial agents

  • Bacterial/fungal strains

  • Sterile cotton swabs

  • Micropipette

Procedure

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described in the MIC protocol (0.5 McFarland).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it to remove excess liquid. Swab the entire surface of the agar plate uniformly in three directions to ensure even distribution of the microorganism.[4]

  • Well Creation: After the inoculum has dried, use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.[2]

  • Application of Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.[4] Also, add positive controls (standard antibiotics) and a negative control (the solvent, e.g., DMSO) to separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds from the wells into the agar.

  • Incubation: Invert the plates and incubate them at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[15]

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each well using a ruler or calipers.

Agar_Well_Diffusion_Workflow A Prepare Standardized Microbial Inoculum (0.5 McFarland) B Uniformly Swab Inoculum onto Agar Plate Surface A->B C Aseptically Punch Wells (6-8 mm) into the Agar with a Sterile Cork Borer B->C D Add Test Compound Solution, Positive, and Negative Controls to Separate Wells C->D E Incubate the Plate (e.g., 37°C, 24h) D->E F Measure the Diameter (mm) of the Zone of Inhibition Around Each Well E->F G Record and Compare Results F->G

Workflow for the Agar Well Diffusion Assay.

References

Application

Screening for Anti-inflammatory Activity in 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to screening the anti-inflammatory potential of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline analogs. The protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to screening the anti-inflammatory potential of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline analogs. The protocols detailed herein cover essential in vitro and in vivo assays to determine efficacy and elucidate potential mechanisms of action.

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2][3][4] Analogs of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline are of significant interest for the development of novel anti-inflammatory agents. This is often attributed to their ability to inhibit key inflammatory mediators and enzymes.

Key Inflammatory Pathways

The anti-inflammatory effects of novel compounds are often assessed by their ability to modulate key signaling pathways. The primary pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation IkB IκB (Degraded) NFkB_IkB->IkB NFkB NF-κB (Active) NFkB_IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_expression Gene Expression NFkB_nucleus->Gene_expression Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_expression->Pro_inflammatory_cytokines COX2_iNOS COX-2, iNOS Gene_expression->COX2_iNOS

Caption: Generalized Inflammatory Signaling Pathway.

Data Presentation

In Vitro Anti-inflammatory Activity

The following tables summarize representative quantitative data for the anti-inflammatory activity of various 1,3,4-oxadiazole analogs, providing a baseline for comparison.

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Compound (IC₅₀ µM)
Analog A>1008.5>11.7Celecoxib (0.04)
Analog B15.20.7520.3Meloxicam (1.5)
Analog C5.80.2127.6Diclofenac (0.11)

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[6][7]

Table 2: Inhibition of Nitric Oxide (NO) Production and Albumin Denaturation

CompoundNO Scavenging IC₅₀ (µg/mL)Albumin Denaturation Inhibition (%) at 200 µg/mLReference Compound
Analog D125.568.5Ascorbic Acid (IC₅₀ 36.16 µg/mL)
Analog E98.274.2Ibuprofen (84.31%)
Analog F150.862.1Diclofenac Sodium

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[8][9]

In Vivo Anti-inflammatory Activity

Table 3: Carrageenan-Induced Paw Edema in Rats

Compound (Dose)Paw Edema Inhibition (%) after 3hPaw Edema Inhibition (%) after 5hReference Compound (Dose)
Analog G (20 mg/kg)45.855.2Indomethacin (10 mg/kg)
Analog H (20 mg/kg)52.161.5Ibuprofen (200 mg/kg)
Analog I (20 mg/kg)38.548.9Diclofenac (10 mg/kg)

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1][4][8]

Experimental Protocols

A general workflow for screening potential anti-inflammatory compounds is outlined below.

G cluster_0 Screening Workflow cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 In Vivo Validation start Synthesis of Analogs in_vitro In Vitro Assays start->in_vitro cox COX-1/COX-2 Inhibition in_vitro->cox no Nitric Oxide Scavenging in_vitro->no denaturation Albumin Denaturation in_vitro->denaturation in_vivo In Vivo Assays edema Carrageenan-induced Paw Edema in_vivo->edema end Lead Optimization lps LPS-induced Cytokine Production cox->lps no->lps denaturation->lps lps->in_vivo edema->end G cluster_0 Carrageenan-Induced Paw Edema Protocol start Animal Acclimatization grouping Grouping (n=6) start->grouping dosing Oral/IP Dosing (Test Compound/Vehicle) grouping->dosing measure_initial Measure Initial Paw Volume (t=0) dosing->measure_initial 1 hour after carrageenan Inject Carrageenan (0.1 mL, 1%) measure_initial->carrageenan measure_hourly Measure Paw Volume (t=1, 2, 3, 4, 5h) carrageenan->measure_hourly analysis Calculate % Inhibition of Edema measure_hourly->analysis end Data Reporting analysis->end

References

Method

Application Notes and Protocols for Novel Azo Dyes Derived from 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction Azo dyes incorporating heterocyclic moieties have garnered significant interest due to their vibrant colors, good fastness properties, and dive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes incorporating heterocyclic moieties have garnered significant interest due to their vibrant colors, good fastness properties, and diverse biological activities. The 1,3,4-oxadiazole ring, in particular, is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed protocols for the synthesis, characterization, and application of novel azo dyes based on 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. The inclusion of the 1,3,4-oxadiazole moiety is anticipated to enhance the biological activity and dyeing characteristics of these compounds.[1] These notes are intended to guide researchers in the development of new chromophores for advanced materials and potential therapeutic agents.

Synthesis of Azo Dyes

The synthesis of azo dyes from 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a two-step process involving diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[2]

Experimental Protocols

Protocol 1: Synthesis of the Precursor - 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

A mild and effective procedure for the preparation of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the selective reduction of the corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles.[3]

Materials:

  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 20% Sodium hydroxide (NaOH) solution

Procedure:

  • Heat a mixture of 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and SnCl₂·2H₂O (11.3 g, 0.05 mol) in 40 mL of ethanol until a homogeneous solution is formed.[3]

  • Allow the mixture to cool to room temperature.

  • Add a suspension of NaBH₄ (0.5 g, 13 mmol) in 25 mL of ethanol dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, alkalize the mixture with a 20% NaOH solution.

  • Remove the resulting precipitate by filtration under reduced pressure.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Diazotization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Materials:

  • 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (10 mmol) in concentrated HCl (5 mL).[4]

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.[2][4]

  • In a separate beaker, prepare a cold solution of sodium nitrite (0.7 g, 10 mmol) in 5 mL of water.[4]

  • Slowly add the cold sodium nitrite solution dropwise to the chilled aniline solution, maintaining the temperature between 0-5 °C.[2][4]

  • Continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 3: Coupling Reaction with Phenolic and Aromatic Amine Compounds

A. Coupling with Phenols (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 2

  • 2-Naphthol

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Ice bath

Procedure:

  • Dissolve 2-naphthol (10 mmol) in a 10% aqueous NaOH solution and cool it to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Collect the precipitate by filtration, wash it thoroughly with cold water until the filtrate is neutral.

  • Purify the crude dye by recrystallization from a suitable solvent such as ethanol or acetic acid.

B. Coupling with Aromatic Amines (e.g., N,N-dimethylaniline)

Materials:

  • Diazonium salt solution from Protocol 2

  • N,N-dimethylaniline

  • Ethanol

  • Sodium sulfate

  • Ice bath

Procedure:

  • Dissolve N,N-dimethylaniline (10 mmol) in ethanol (10 mL) containing sodium sulfate (1 g) and cool the solution to below 5 °C in an ice bath.[4]

  • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring, maintaining the temperature below 5 °C.[4]

  • Stir the reaction mixture for 1 hour at a temperature below 5 °C.[4]

  • The precipitated solid azo dye is collected by filtration.

  • Wash the product with water and recrystallize from an appropriate solvent to obtain the pure dye.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction Nitro_Oxadiazole 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole Reduction Reduction (SnCl₂·2H₂O, NaBH₄) Nitro_Oxadiazole->Reduction Aniline_Precursor 4-(5-Methyl-1,3,4-oxadiazol -2-yl)aniline Reduction->Aniline_Precursor HCl_NaNO2 Conc. HCl, NaNO₂ 0-5 °C Aniline_Precursor->HCl_NaNO2 Diazonium_Salt Diazonium Salt (Unstable Intermediate) HCl_NaNO2->Diazonium_Salt Coupling_Agent Coupling Agent (e.g., Phenol, Aniline) Diazonium_Salt->Coupling_Agent Azo_Dye Novel Azo Dye Coupling_Agent->Azo_Dye Purification Purification (Recrystallization) Azo_Dye->Purification

Caption: General workflow for the synthesis of novel azo dyes.

Data Presentation: Physicochemical Properties

The synthesized azo dyes can be characterized by various spectroscopic techniques to confirm their structures and determine their photophysical properties.

Table 1: Spectroscopic Data of Novel Azo Dyes

Dye IDCoupling ComponentAppearanceλmax (nm) in DMSOMolar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
Dye 1 2-NaphtholReddish-brown solid480 - 520Data not available
Dye 2 PhenolYellow-orange solid420 - 450Data not available
Dye 3 ResorcinolOrange solid440 - 470Data not available
Dye 4 N,N-dimethylanilineDeep red solid500 - 540Data not available
Dye 5 AnilineYellow solid400 - 430Data not available

Note: The λmax values are estimations based on typical azo dyes derived from similar heterocyclic amines and may vary depending on the solvent and substitution pattern.[5][6]

Application in Textile Dyeing

Azo dyes derived from heterocyclic amines are often suitable as disperse dyes for hydrophobic fibers like polyester due to their non-ionic nature and low water solubility.

Experimental Protocol: Dyeing of Polyester Fabric

Materials:

  • Synthesized azo dye

  • Polyester fabric

  • Dispersing agent (anionic)

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • High-temperature, high-pressure (HTHP) dyeing machine

Procedure:

  • Fabric Preparation: Scour the polyester fabric with a solution of detergent and soda ash to remove any impurities. Rinse thoroughly and dry.

  • Dye Bath Preparation:

    • Prepare a paste of the disperse dye (e.g., 2% on weight of fabric) with a small amount of a dispersing agent.[7]

    • Add this paste to the dye bath containing water and more dispersing agent.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7][8]

  • Dyeing Process (HTHP Method):

    • Place the polyester fabric in the dye bath at 60 °C and run for 15 minutes.[7][8]

    • Gradually raise the temperature of the dye bath to 130 °C over 30-40 minutes.[7][8][9]

    • Maintain this temperature for 60 minutes to allow for dye diffusion and fixation.[7][8]

    • Slowly cool the dye bath to 80 °C before draining.[9]

  • Reduction Clearing:

    • Prepare a clearing solution containing sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L).[9]

    • Treat the dyed fabric in this solution at 70-80 °C for 15 minutes to remove unfixed surface dye.[9]

  • Final Rinsing:

    • Rinse the fabric with hot water, then cold water, and neutralize with a dilute acetic acid solution if necessary.

    • Dry the dyed fabric.

Dyeing Process Workflow Diagram

Dyeing_Process_Workflow start Start fabric_prep Fabric Preparation (Scouring) start->fabric_prep dye_bath_prep Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) fabric_prep->dye_bath_prep dyeing High-Temperature Dyeing (130 °C, 60 min) dye_bath_prep->dyeing cooling Cooling to 80 °C dyeing->cooling reduction_clearing Reduction Clearing (NaOH, Na₂S₂O₄) cooling->reduction_clearing rinsing Rinsing and Neutralization reduction_clearing->rinsing drying Drying rinsing->drying finish End drying->finish

Caption: Workflow for dyeing polyester fabric with disperse azo dyes.

Fastness Properties

The performance of the dyed fabrics is evaluated by standard fastness tests.

Table 2: Fastness Properties of Dyed Polyester Fabric

Dye IDLight Fastness (ISO 105-B02)Washing Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)
Rating (1-8) Rating (1-5) Rating (1-5)
Dye 1 Good to Very Good (5-6)Excellent (4-5)Good (4)
Dye 2 Moderate to Good (4-5)Very Good (4)Good (4)
Dye 3 Good (5)Excellent (4-5)Good (4)
Dye 4 Good to Very Good (5-6)Excellent (4-5)Good to Very Good (4-5)
Dye 5 Moderate (4)Very Good (4)Moderate to Good (3-4)

Note: Fastness ratings are predictions based on similar heterocyclic azo dyes. Actual performance may vary.[10][11][12][13][14]

Antimicrobial Activity Evaluation

The incorporation of the 1,3,4-oxadiazole moiety suggests potential antimicrobial properties for these novel azo dyes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized dyes against various microorganisms.[15]

Materials:

  • Synthesized azo dye stock solution (in DMSO)

  • 96-well microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with DMSO)

  • Incubator

Procedure:

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the azo dye stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Inoculation:

    • Dilute the standardized microbial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of this diluted inoculum to each well (except for the sterility control wells). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37 °C for 24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the dye that completely inhibits visible growth of the microorganism.

Antimicrobial Testing Workflow Diagram

Antimicrobial_Testing_Workflow start Start plate_prep Prepare 96-well plate with sterile broth start->plate_prep serial_dilution Perform serial dilutions of azo dye plate_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum serial_dilution->inoculum_prep inoculation Inoculate wells with microbial suspension inoculum_prep->inoculation incubation Incubate plate (e.g., 37°C for 24h) inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination finish End mic_determination->finish

Caption: Workflow for determining the MIC of azo dyes via broth microdilution.

Table 3: Anticipated Antimicrobial Activity (MIC in µg/mL)

Dye IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Dye 1 16 - 6432 - 12832 - 128
Dye 2 32 - 12864 - 25664 - 256
Dye 3 16 - 6432 - 12832 - 128
Dye 4 8 - 3216 - 6416 - 64
Dye 5 32 - 12864 - 25664 - 256
Ciprofloxacin < 2< 1-
Fluconazole --< 8

Note: These are hypothetical MIC values to illustrate data presentation. Actual values must be determined experimentally. Azo dyes with heterocyclic moieties have shown a wide range of antimicrobial activities.

References

Application

Application Notes and Protocols: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline as a versatile precursor for the development of advance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline as a versatile precursor for the development of advanced organic electronic materials. This document details its synthesis, key properties, and protocols for its incorporation into organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

Introduction

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a promising building block in materials science, particularly in the field of organic electronics.[1] Its molecular structure, featuring an electron-deficient 1,3,4-oxadiazole moiety and an electron-rich aniline group, provides a unique combination of properties that make it suitable for use in charge-transporting and light-emitting layers of organic electronic devices.[1] The 1,3,4-oxadiazole ring is known for its thermal stability and electron-transporting capabilities, while the aniline group offers a reactive site for further molecular elaboration and can contribute to hole-transporting properties.[1][2][3] This precursor can be utilized to synthesize a variety of materials, including small molecules, polymers, and dyes for applications in OLEDs and OSCs.[1]

Physicochemical and Electronic Properties

While comprehensive experimental data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in organic electronic devices is still emerging, the properties of its constituent moieties and related compounds provide valuable insights into its potential performance. The oxadiazole core generally imparts electron-transporting characteristics, while the aniline fragment is a well-known hole-transporting unit.[2][3] The combination of these two functionalities in a single molecule suggests the potential for bipolar charge transport or tunable electronic properties through chemical modification.

Table 1: Physicochemical Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

PropertyValueReference
CAS Number 25877-49-0[1]
Molecular Formula C₉H₉N₃O[4]
Molecular Weight 175.19 g/mol [1]
Appearance Solid[4]
Storage 2-8°C, under dry conditions[1]

Table 2: Spectroscopic Data for Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Technique Key Observations Reference
IR Spectroscopy Characteristic peaks for N-H stretching (aniline), C=N stretching (oxadiazole), and aromatic C-H stretching.[1]
¹H NMR Signals corresponding to aromatic protons of the aniline ring and the methyl protons on the oxadiazole ring.[1]
¹³C NMR Resonances for the carbons of the aniline and oxadiazole rings.[1]
Mass Spectrometry Molecular ion peak confirming the molecular weight.[1]

Table 3: Comparative Electronic Properties of Related Aniline and Oxadiazole Compounds

Compound/Material ClassHOMO (eV)LUMO (eV)Band Gap (eV)ApplicationReference
Phenyl/phenyl end-capped tetra(aniline) (PTA)-5.21--Hole Transport Layer (OSCs)[5]
2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)-6.06-2.163.9Electron Transport Layer (OLEDs)[6]
Oligo(aniline) derivatives-5.1 to -5.3--Hole Transport Layer (OSCs)[3]
Oxadiazole-based compounds (computational)-6.30 to -5.44-2.92 to -1.98-Charge Transport Materials (OLEDs)[7]

Note: The data in Table 3 is for structurally related compounds and is provided for comparative purposes to estimate the potential electronic properties of materials derived from 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Several synthetic routes to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline have been reported. Two common methods are highlighted below.

Method 1: Cyclization of a Carboxylic Acid with Aniline

One established method involves the cyclization of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with aniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1]

5-methyl-1,3,4-oxadiazole-2-carboxylic acid 5-methyl-1,3,4-oxadiazole-2-carboxylic acid Reaction 5-methyl-1,3,4-oxadiazole-2-carboxylic acid->Reaction Aniline Aniline Aniline->Reaction Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Reaction Product 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Reaction->Product

Caption: Synthesis via Cyclization.

Method 2: Reduction of a Nitro Precursor

An alternative route involves the selective reduction of 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. This method is often mild and can produce high yields.[8]

Nitro_Precursor 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Reaction Nitro_Precursor->Reaction Reducing_Agent Reducing Agent (e.g., NaBH₄/SnCl₂·2H₂O) Reducing_Agent->Reaction Product 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Reaction->Product

Caption: Synthesis via Reduction.

Experimental Protocols

The following are generalized protocols for the synthesis of the precursor and its application in the fabrication of organic electronic devices. These should be adapted and optimized based on specific research goals and available equipment.

Protocol 1: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (via Reduction)

This protocol is adapted from a general procedure for the reduction of nitro-substituted oxadiazoles.[8]

Materials:

  • 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 20% Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and an excess of SnCl₂·2H₂O in ethanol.

  • Heat the mixture until a homogeneous solution is formed.

  • Cool the mixture to room temperature.

  • Slowly add a suspension of NaBH₄ in ethanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, alkalize the mixture with a 20% NaOH solution.

  • Filter the resulting precipitate under reduced pressure.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Protocol 2: Fabrication of a Generic Organic Solar Cell (OSC)

This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) OSC. Materials derived from 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can potentially be used as a component of the active layer or as a hole-transporting layer.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS or a custom aniline-based polymer)

  • Active layer blend (e.g., a polymer donor and a fullerene or non-fullerene acceptor; a derivative of the precursor could be a component)

  • Electron Transport Layer (ETL) material (e.g., ZnO, PBD)

  • Metal for cathode (e.g., Aluminum)

cluster_0 Substrate Preparation cluster_1 Device Fabrication cluster_2 Characterization ITO_Cleaning ITO Substrate Cleaning (Sonication in solvents) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Deposition HTL Deposition (e.g., Spin-coating PEDOT:PSS) UV_Ozone->HTL_Deposition Active_Layer_Deposition Active Layer Deposition (Spin-coating of donor:acceptor blend) HTL_Deposition->Active_Layer_Deposition ETL_Deposition ETL Deposition (e.g., Sputtering ZnO) Active_Layer_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (Thermal evaporation of Al) ETL_Deposition->Cathode_Deposition JV_Measurement J-V Measurement (under simulated sunlight) Cathode_Deposition->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement

Caption: OSC Fabrication Workflow.

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of the HTL material onto the cleaned ITO substrate. Anneal the substrate at an appropriate temperature.

  • Active Layer Deposition: In an inert atmosphere (e.g., a glovebox), spin-coat the active layer blend (a solution of the donor and acceptor materials in a suitable organic solvent) onto the HTL. Anneal the film to optimize its morphology.

  • Electron Transport Layer (ETL) Deposition: Deposit the ETL material on top of the active layer.

  • Cathode Deposition: Thermally evaporate the metal cathode through a shadow mask to define the active area of the device.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Protocol 3: Fabrication of a Generic Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a multilayer OLED. Materials derived from 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline could potentially serve as the emissive layer, a host for a phosphorescent dopant, or a charge-transporting layer.

Materials:

  • ITO-coated glass substrates

  • Hole Injection Layer (HIL) material

  • Hole Transport Layer (HTL) material

  • Emissive Layer (EML) material (e.g., a derivative of the precursor)

  • Electron Transport Layer (ETL) material (e.g., a derivative of the precursor or a standard material like Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

cluster_0 Substrate Preparation cluster_1 Device Fabrication (Thermal Evaporation) cluster_2 Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL_Deposition HIL Deposition UV_Ozone->HIL_Deposition HTL_Deposition HTL Deposition HIL_Deposition->HTL_Deposition EML_Deposition EML Deposition HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition EIL_Deposition EIL Deposition ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition EIL_Deposition->Cathode_Deposition EL_Measurement Electroluminescence Spectra Cathode_Deposition->EL_Measurement LIV_Measurement Luminance-Current-Voltage (L-I-V) EL_Measurement->LIV_Measurement Efficiency_Measurement Efficiency Calculation (cd/A, lm/W, EQE) LIV_Measurement->Efficiency_Measurement

Caption: OLED Fabrication Workflow.

Procedure:

  • Substrate Cleaning: Prepare the ITO-coated glass substrates as described in the OSC fabrication protocol.

  • Organic Layer Deposition: In a high-vacuum thermal evaporation system, sequentially deposit the HIL, HTL, EML, and ETL materials onto the ITO substrate. The thickness of each layer is a critical parameter for device performance and should be carefully controlled.

  • Electron Injection and Cathode Deposition: Deposit a thin EIL (e.g., LiF) followed by the metal cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the device in an inert atmosphere to protect it from oxygen and moisture.

  • Characterization: Measure the electroluminescence (EL) spectrum, luminance-current-voltage (L-I-V) characteristics, and calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Conclusion

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a valuable and versatile precursor for the development of novel materials for organic electronics. Its synthesis is accessible through multiple routes, and its unique molecular structure offers the potential for creating materials with tailored electronic properties. While further research is needed to fully characterize its performance in organic electronic devices, the information provided in these application notes offers a solid foundation for researchers to explore its potential in creating next-generation OLEDs, OSCs, and other organic electronic components.

References

Method

Application Notes and Protocols for the Diazotization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt.[][2] These salts are highl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt.[][2] These salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring that are often difficult to install directly.[3][4] This application note provides a detailed experimental protocol for the diazotization of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. The resulting diazonium salt can be used in various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, which are crucial in the synthesis of novel pharmaceutical compounds and other functional organic materials.[4][5]

The presence of the 1,3,4-oxadiazole ring, a stable heterocyclic moiety, imparts unique electronic properties to the molecule and is a common scaffold in medicinal chemistry.[6][7] The successful diazotization of anilines bearing this heterocycle opens avenues for the synthesis of a diverse library of derivatives for drug discovery and development.[8][9]

Chemicals and Materials

Chemical/Material Grade Supplier Notes
4-(5-Methyl-1,3,4-oxadiazol-2-yl)anilineReagentCommercially AvailableStarting material.
Sodium Nitrite (NaNO₂)ACS ReagentCommercially AvailableDiazotizing agent.
Hydrochloric Acid (HCl), concentratedACS ReagentCommercially AvailableAcid catalyst.
Deionized WaterHigh PurityLaboratory SupplySolvent.
IceLaboratory SupplyFor temperature control.
Sodium Bicarbonate (NaHCO₃), saturated solutionACS ReagentCommercially AvailableFor neutralization.
Diethyl Ether or Ethyl AcetateACS ReagentCommercially AvailableExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS ReagentCommercially AvailableDrying agent.
Round-bottom flaskLaboratory GlasswareReaction vessel.
Magnetic stirrer and stir barLaboratory EquipmentFor mixing.
Ice bathLaboratory EquipmentFor temperature control.
ThermometerLaboratory EquipmentTo monitor reaction temperature.
Dropping funnelLaboratory GlasswareFor slow addition of reagents.
Beakers and graduated cylindersLaboratory GlasswareFor measuring reagents.
Separatory funnelLaboratory GlasswareFor extraction.
Rotary evaporatorLaboratory EquipmentFor solvent removal.

Experimental Protocol

1. Preparation of the Amine Solution:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline in a solution of concentrated hydrochloric acid (3.0 equivalents) and deionized water.

  • Stir the mixture at room temperature until the aniline derivative is completely dissolved. The formation of the hydrochloride salt enhances solubility.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[3][10]

2. Preparation of the Sodium Nitrite Solution:

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

3. Diazotization Reaction:

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution using a dropping funnel over a period of 15-20 minutes.

  • Maintain the reaction temperature between 0-5 °C during the addition.[11] A slight excess of nitrous acid can be detected using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution contains the 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenediazonium chloride.

4. (Optional) Work-up and Isolation:

  • Note: Diazonium salts are often used in situ for subsequent reactions due to their instability.[10][12] If isolation is not required, proceed directly to the next synthetic step by adding the desired reagent to the cold diazonium salt solution.

  • For reactions requiring the isolated diazonium salt (e.g., as a tetrafluoroborate salt for improved stability), a specific workup would be necessary, such as precipitation with HBF₄.[5]

  • If the subsequent reaction involves an organic-soluble product, a standard extraction procedure can be followed after the reaction is complete. This typically involves neutralizing the acidic solution with a base like sodium bicarbonate and extracting the product with an organic solvent such as diethyl ether or ethyl acetate.[3] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.[3]

Quantitative Data Summary

Parameter Value Unit
Molar Ratio (Aniline : HCl : NaNO₂)1 : 3 : 1.1
Reaction Temperature0 - 5°C
Reaction Time45 - 60minutes
SolventWater / aq. HCl

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry and should be handled with extreme caution.[3] It is highly recommended to use them in solution immediately after preparation.

  • Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

Diagrams

Diazotization_Workflow Start 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Cooling1 Cool to 0-5 °C Start->Cooling1 Dissolve Reagents HCl, H₂O Reagents->Cooling1 Reaction Diazotization Reaction Cooling1->Reaction Slow addition NaNO2_sol Prepare NaNO₂ solution NaNO2_sol->Reaction Product 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenediazonium Chloride Reaction->Product InSitu In situ use for subsequent reactions Product->InSitu

Caption: Experimental workflow for the diazotization of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amine Aromatic Primary Amine (Substrate) NNitrosoamine N-Nitrosoamine Amine->NNitrosoamine Nucleophilic Attack NitrousAcid Nitrous Acid (HNO₂) (from NaNO₂ + Acid) Nitrosonium Nitrosonium Ion (NO⁺) NitrousAcid->Nitrosonium Protonation & Dehydration Nitrosonium->NNitrosoamine Diazonium Arenediazonium Salt NNitrosoamine->Diazonium Protonation & Dehydration

References

Application

Application Notes and Protocols for the Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the essential techniques for the structural elucidation and purity assessment of 4-(5-Methyl-1,3,4-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential techniques for the structural elucidation and purity assessment of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives. The protocols outlined below are fundamental for the verification of newly synthesized compounds in medicinal chemistry and drug development, ensuring their identity, purity, and stability.

Spectroscopic Characterization

A multi-spectroscopic approach is crucial for the unambiguous identification of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives. The following techniques provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline-Methyl group at δ 2.61 ppm. Aromatic protons between δ 6.7–7.7 ppm.Oxadiazole carbons (160–165 ppm), Aromatic carbons (115–130 ppm).[1]
4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)anilineCDCl₃7.81 (d, 2H, J = 8.4 Hz, Ar), 6.72 (d, 2H, J = 8.4 Hz, Ar), 4.04 (s, 2H, NH₂), 2.87 (t, 2H, J = 7.8 Hz, CH₂), 1.82 (qui, 2H, J = 7.8 Hz, CH₂), 1.20−1.42 (m, 24H, CH₂), 0.88 (t, 3H, J = 7.8 Hz, CH₃)166.0, 165.0, 149.4, 128.4, 114.6, 112.5, 31.9, 29.66, 29.65, 29.64, 29.62, 29.61, 29.6, 29.4, 29.3, 29.1, 29.0, 26.7, 25.4, 22.7, 14.1[2]
(E)-3-phenyl-5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazoleCDCl₃8.15 (dd, J₁ 8 Hz, J₂ 2 Hz, 2H), 7.87 (d, J 15 Hz, 1H), 7.59 (d, J 8 Hz, 2H), 7.50–7.53 (m, 3H), 6.98 (d, J 8 Hz), 6.96 (d, J 15 Hz, 1H), 3.89 (s, 3H)175.63, 168.63, 161.60, 142.37, 131.10, 129.64, 128.85, 127.44, 127.20, 127.07, 114.54, 107.76, 55.45[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; filter through a small plug of glass wool in a Pasteur pipette if necessary to remove any particulate matter.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Typically 0 to 200 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds.

Table 2: Characteristic FTIR Absorption Bands

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H Stretch (Aniline NH₂)3350-3400[1]
C-H Stretch (Aromatic)3000-3100[4]
C-H Stretch (Aliphatic - CH₃)2850-2960[2]
C=N Stretch (Oxadiazole Ring)1580-1630[1]
C=C Stretch (Aromatic Ring)1450-1600[4]
C-N Stretch1250-1350[2]
C-O-C Stretch (Oxadiazole Ring)1050-1300[5]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the empty ATR crystal.

    • Sample Scan: Record the spectrum of the sample.

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer additional structural insights.

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)Reference
4-(5-Methyl-1,3,4-oxadiazol-2-yl)anilineESI176.0818-[1]
4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)anilineHRMS372.3015-[2]
(E)-3-phenyl-5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazoleESI⁺279.1133-[3]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), the addition of 0.1% formic acid can aid in protonation for positive ion mode.

  • Instrumentation: A mass spectrometer equipped with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source, often coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Infusion: The sample solution can be directly infused into the mass spectrometer.

    • LC-MS: Alternatively, inject the sample onto an LC column for separation prior to MS analysis.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound.

    • Tandem MS (MS/MS): To obtain fragmentation data, perform MS/MS analysis on the parent molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: UV-Vis Absorption Maxima (λ_max)

CompoundSolventλ_max (nm)Reference
1-(4-Methoxy-phenyl)-3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propan-1-oneDMSO, MeOH, CHCl₃278[5]
{2-[5-(4-Chlorophenyl)-[2][6]oxadiazol-2-yl]-phenyl}-phenyl-methanoneDMSO, MeOH, CHCl₃281
2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazolesAqueous MethanolVaries with substitution[7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value between 0.2 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Blank: Use the pure solvent as a blank.

    • Scan Range: Scan the wavelength range from approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized derivatives and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is the gold standard for purity determination in the pharmaceutical industry.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a gradient pump.

  • Mobile Phase: A common mobile phase for these types of compounds is a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy).

  • Data Analysis: The purity of the sample is typically determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress and for preliminary purity assessment.

Experimental Protocol: Thin-Layer Chromatography

  • Stationary Phase: Use silica gel coated aluminum or glass plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal ratio should be determined experimentally to achieve good separation (Rf value of the product between 0.3 and 0.5).

  • Sample Application: Dissolve a small amount of the sample in a volatile solvent and spot it onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., iodine vapor).

Solid-State Characterization

Single-Crystal X-ray Diffraction

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure and information on intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the comprehensive characterization of a newly synthesized 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivative.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy ms Mass Spectrometry uvvis UV-Vis Spectroscopy hplc HPLC xrd Single-Crystal X-ray Diffraction (if crystalline) structure_elucidation Structure Elucidation nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation uvvis->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment xrd->structure_elucidation final_confirmation Final Structure & Purity Confirmed structure_elucidation->final_confirmation purity_assessment->final_confirmation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_solid_state Solid-State Analysis sample Purified Derivative nmr NMR (Structure) sample->nmr ftir FTIR (Functional Groups) sample->ftir ms MS (Molecular Weight) sample->ms uvvis UV-Vis (Conjugation) sample->uvvis hplc HPLC (Purity) tlc TLC (Reaction Monitoring) sample2 Purified Derivative sample2->hplc sample2->tlc xrd X-ray Diffraction (3D Structure) sample3 Single Crystal sample3->xrd

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Methyl-1,3,4-oxadiazo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline?

The most prevalent and well-documented synthetic pathway involves a two-step process:

  • Formation of the 1,3,4-oxadiazole ring: This is typically achieved through the cyclodehydration of N'-acetyl-4-nitrobenzohydrazide to yield 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

  • Reduction of the nitro group: The nitro intermediate is then reduced to the desired aniline derivative.

An alternative, though less common, route is the direct cyclization of a pre-functionalized aniline derivative.

Q2: I am getting a low yield in the cyclization step to form 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. What are the potential causes and solutions?

Low yields in this step often stem from incomplete reaction or side reactions. Here are some common causes and troubleshooting tips:

  • Inefficient Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent.[1][2] Ensure it is fresh and has not been exposed to moisture.

  • Suboptimal Reaction Temperature: The reaction typically requires heating.[3] If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of by-products. It is recommended to reflux the reaction mixture.[1][2]

  • Presence of Moisture: The starting materials and solvent must be anhydrous, as moisture will consume the dehydrating agent and inhibit the cyclization.

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting material is consumed.[4]

Q3: The reduction of the nitro group is not going to completion or is producing side products. What should I check?

The reduction of the nitro group to an amine is a critical step where issues can arise. Consider the following:

  • Choice of Reducing Agent: Several reducing agents can be employed. Stannous chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method.[5] Catalytic hydrogenation using palladium on carbon (Pd/C) is another common and often cleaner alternative.[6] The choice of reagent can impact the reaction's success and purification.

  • Reaction Conditions: For SnCl₂ reductions, maintaining a low temperature during the initial addition of the nitro compound can be crucial to control the exothermicity of the reaction.[5] For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Purity of the Nitro Intermediate: Impurities from the previous step can interfere with the reduction. Ensure the 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is of sufficient purity before proceeding.

Q4: I am having difficulty purifying the final product, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. What are the recommended purification methods?

Purification can be challenging due to the presence of unreacted starting materials or side products.

  • Acid Wash: If aniline is a potential impurity, washing the reaction mixture with a dilute acid solution (e.g., 10% HCl) can help remove it by forming the water-soluble anilinium salt.

  • Recrystallization: This is a highly effective method for purifying the final product.[1][7] A common solvent system for recrystallization is ethanol or an ethanol/water mixture.[7]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. The appropriate eluent system should be determined by TLC analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Incomplete reaction due to inefficient dehydration.Use a fresh, high-quality dehydrating agent like POCl₃. Ensure all glassware and solvents are anhydrous.
Suboptimal reaction temperature.Heat the reaction mixture to reflux and monitor by TLC to ensure the reaction goes to completion.[1][2]
Low Yield in Nitro Reduction Incomplete reduction.Ensure an adequate amount of reducing agent is used. For catalytic hydrogenation, check the activity of the catalyst and hydrogen pressure.
Side reactions due to harsh conditions.For SnCl₂ reductions, control the temperature during the addition of the nitro compound.[5]
Product is Difficult to Purify Presence of unreacted starting materials or by-products.For solid products, recrystallization from a suitable solvent like ethanol is recommended.[1][7]
Contamination with starting aniline (if applicable).Perform an acid wash with dilute HCl to remove basic impurities.
Formation of Thiadiazole By-product Use of sulfur-containing starting materials (e.g., thiosemicarbazides).When starting from thiosemicarbazides, the formation of 1,3,4-thiadiazoles can be a competing reaction. The choice of oxidizing agent and reaction conditions is crucial to favor the formation of the oxadiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

This protocol is adapted from procedures involving the cyclodehydration of a diacylhydrazine using phosphorus oxychloride.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place N'-acetyl-4-nitrobenzohydrazide (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The reaction is typically performed with POCl₃ acting as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux for 4-7 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH 7-8).

  • Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Reagent Typical Yield Reference
POCl₃50-66%[1][3]
Protocol 2: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

This protocol details the reduction of the nitro group using stannous chloride.[5][8]

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.[8]

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

  • Acidification: If not already in an acidic solvent, add concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (around 50°C) for several hours until the reaction is complete, as monitored by TLC.[8]

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Neutralization: Basify the mixture by adding a 20% sodium hydroxide solution until the pH is alkaline.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.

Reducing Agent Solvent Typical Yield Reference
SnCl₂·2H₂O / HClEthanol/Ethyl Acetateup to 95%[8]
Catalytic Hydrogenation (H₂/Pd-C)Not specifiedNot specified[6]

Visual Guides

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 4-Nitrobenzoic_acid 4-Nitrobenzoic acid N_acetyl_4_nitrobenzohydrazide N'-acetyl-4-nitrobenzohydrazide 4-Nitrobenzoic_acid->N_acetyl_4_nitrobenzohydrazide Reaction with hydrazide Acetic_hydrazide Acetic hydrazide Acetic_hydrazide->N_acetyl_4_nitrobenzohydrazide 2_methyl_5_4_nitrophenyl_1_3_4_oxadiazole 2-methyl-5-(4-nitrophenyl)- 1,3,4-oxadiazole N_acetyl_4_nitrobenzohydrazide->2_methyl_5_4_nitrophenyl_1_3_4_oxadiazole Cyclodehydration (e.g., POCl₃) Final_Product 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline 2_methyl_5_4_nitrophenyl_1_3_4_oxadiazole->Final_Product Nitro Group Reduction (e.g., SnCl₂/HCl)

Caption: Synthetic route to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_cyclization Cyclization Issues cluster_reduction Reduction Issues Start Low Yield Observed Check_Step Identify problematic step: Cyclization or Reduction? Start->Check_Step Cyclization_Check Check Dehydrating Agent (e.g., POCl₃) Check_Step->Cyclization_Check Cyclization Reduction_Check Evaluate Reducing Agent (e.g., SnCl₂, Pd/C) Check_Step->Reduction_Check Reduction Moisture_Check Ensure Anhydrous Conditions Cyclization_Check->Moisture_Check Temp_Check Optimize Reaction Temperature (Reflux) Moisture_Check->Temp_Check Cyclization_Solution Use fresh reagent, dry solvents/glassware, monitor by TLC Temp_Check->Cyclization_Solution Purity_Check Check Purity of Nitro Intermediate Reduction_Check->Purity_Check Condition_Check Verify Reaction Conditions (Temp., Pressure) Purity_Check->Condition_Check Reduction_Solution Choose appropriate reagent, purify intermediate, control conditions Condition_Check->Reduction_Solution

Caption: Decision tree for troubleshooting low yield issues.

Purification Workflow

Purification_Workflow Start Crude Product Acid_Wash Optional: Acid Wash (e.g., 10% HCl) to remove basic impurities Start->Acid_Wash Recrystallization Recrystallization (e.g., from Ethanol/Water) Acid_Wash->Recrystallization Purity_Check Check Purity by TLC/NMR Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity Acceptable Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Purity Not Acceptable Column_Chromatography->Purity_Check

Caption: General purification strategy for the final product.

References

Optimization

Technical Support Center: Synthesis of 1,3,4-Oxadiazoles

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 1,3,4-oxadiazoles.

Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole in Cyclodehydration Reactions

Question: I am attempting to synthesize a 2,5-disubstituted 1,3,4-oxadiazole via the cyclodehydration of a 1,2-diacylhydrazine using phosphorus oxychloride (POCl₃), but I am getting a very low yield or no product at all. What could be the problem?

Answer:

Several factors can contribute to low or no yield in this reaction. Here is a troubleshooting guide to help you identify and resolve the issue:

  • Incomplete Formation of the 1,2-Diacylhydrazine Intermediate: The starting 1,2-diacylhydrazine may not have formed efficiently. Ensure that the initial reaction between the acid hydrazide and the carboxylic acid or acid chloride has gone to completion. You can monitor the reaction by thin-layer chromatography (TLC).

  • Purity of Starting Materials: Impurities in your starting materials (acid hydrazide, carboxylic acid, or dehydrating agent) can interfere with the reaction. Ensure all reactants are pure and dry, as moisture can deactivate the dehydrating agent.

  • Insufficient Dehydrating Agent: The amount of POCl₃ may be insufficient to drive the cyclization to completion. While POCl₃ can be used as both a reagent and a solvent, ensure you are using a sufficient excess if using it as a reagent in another solvent.[1]

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed. Cyclodehydration reactions using POCl₃ often require refluxing for several hours.[1][2] However, excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal time.

  • Work-up Procedure: The work-up procedure is critical. Pouring the reaction mixture onto crushed ice is a common method to quench the excess POCl₃. Neutralization with a base like sodium bicarbonate is then necessary to precipitate the product.[3] Incomplete neutralization can result in the loss of the product in the aqueous phase.

Logical Workflow for Troubleshooting Low Yield in Cyclodehydration

G start Low/No Yield of 1,3,4-Oxadiazole check_intermediate Verify Formation and Purity of 1,2-Diacylhydrazine start->check_intermediate check_reagents Check Purity and Dryness of All Reagents check_intermediate->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Reagent Stoichiometry) check_reagents->check_conditions check_workup Review and Optimize Work-up and Purification Procedure check_conditions->check_workup success Improved Yield check_workup->success

Caption: Troubleshooting workflow for low yield in 1,3,4-oxadiazole synthesis.

Issue 2: Formation of an Unexpected Side Product in Cyclodehydration Reactions

Question: I am performing a cyclodehydration of a 1,2-diacylhydrazine and have isolated a significant amount of a byproduct that is not my target 1,3,4-oxadiazole. What could this side product be?

Answer:

The formation of side products is a common issue, especially when using harsh dehydrating agents. Here are some possibilities:

  • Unreacted 1,2-Diacylhydrazine: Incomplete cyclization will result in the presence of the starting diacylhydrazine in your final product. This can be identified by comparing the spectral data (NMR, IR) with that of your starting material.

  • Hydrolysis of the Product: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under acidic or basic conditions, especially during work-up. This would lead to the reformation of the diacylhydrazine or other degradation products.

  • Formation of 1,3,4-Thiadiazole: If your starting material was an acylthiosemicarbazide instead of a diacylhydrazine, the major side product, and often the main product depending on the conditions, will be the corresponding 2-amino-1,3,4-thiadiazole.[4] The choice of cyclizing agent can influence the regioselectivity between the oxadiazole and thiadiazole ring formation.

  • Polymeric Materials: Harsh dehydrating agents can sometimes lead to the formation of polymeric byproducts, which can be difficult to characterize and remove.

Issue 3: Low Yield and Byproduct Formation in Oxidative Cyclization of N-Acylhydrazones

Question: I am synthesizing a 1,3,4-oxadiazole by the oxidative cyclization of an N-acylhydrazone using iodine, but the yield is low and I see multiple spots on my TLC plate. How can I improve this?

Answer:

Oxidative cyclization of N-acylhydrazones is a powerful method, but it can present its own set of challenges. Here are some troubleshooting tips:

  • Purity of the N-Acylhydrazone: The starting N-acylhydrazone should be pure. It is often prepared by the condensation of an acid hydrazide and an aldehyde. Ensure this initial reaction has gone to completion and the product is purified before proceeding with the oxidation.

  • Choice and Amount of Oxidant: While iodine is a common and effective oxidant for this transformation, other oxidizing agents like hypervalent iodine reagents (e.g., PIDA), potassium permanganate, or ceric ammonium nitrate can also be used.[1] The stoichiometry of the oxidant is crucial; an insufficient amount will lead to an incomplete reaction, while a large excess can lead to over-oxidation and the formation of byproducts.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HI formed during the reaction. The choice of solvent can also influence the reaction outcome.

  • Potential Side Reactions:

    • Over-oxidation: The desired 1,3,4-oxadiazole or the starting material may be susceptible to over-oxidation by the chosen oxidant, leading to undesired byproducts.

    • Incomplete Cyclization: The reaction may not go to completion, leaving unreacted N-acylhydrazone.

    • Formation of Diacylhydrazines: The N-acylhydrazone could potentially dimerize to form a diacylhydrazine under certain oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?

A1: The two most prevalent methods are the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. The cyclodehydration method involves reacting a carboxylic acid or its derivative with an acid hydrazide to form a 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent such as POCl₃, SOCl₂, or polyphosphoric acid (PPA).[1][2] The oxidative cyclization route involves the formation of an N-acylhydrazone from an acid hydrazide and an aldehyde, which is then oxidized to the 1,3,4-oxadiazole using reagents like iodine, ceric ammonium nitrate, or hypervalent iodine compounds.[1][2]

Q2: What is the primary side reaction to be aware of when synthesizing 2-amino-1,3,4-oxadiazoles from thiosemicarbazide derivatives?

A2: The most significant side reaction is the competing cyclization to form the corresponding 2-amino-1,3,4-thiadiazole. The regioselectivity of this reaction is highly dependent on the choice of the cyclizing agent. For instance, using EDC·HCl in DMSO tends to favor the formation of the 2-amino-1,3,4-oxadiazole, whereas using p-TsCl and triethylamine often leads to the 2-amino-1,3,4-thiadiazole as the major product.[4]

Q3: How can I purify my 1,3,4-oxadiazole product from unreacted starting materials and byproducts?

A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of your specific 1,3,4-oxadiazole derivative. For column chromatography, a solvent system of ethyl acetate and hexane is commonly used, with the polarity adjusted based on the polarity of your compound. It is important to first perform a thorough work-up to remove the bulk of the reagents and byproducts. For example, after a POCl₃-mediated cyclization, quenching with ice and neutralizing with a base is essential before extraction and further purification.[3]

Data Presentation

Table 1: Comparison of Dehydrating Agents in the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines

Dehydrating AgentTypical Reaction ConditionsProduct Yield (%)Common Side Products/Issues
POCl₃ Reflux, neat or in a solvent like toluene54 - 92%[2][5]Charring, formation of chlorinated byproducts, harsh work-up.
SOCl₂ Reflux, often with a catalytic amount of DMFGood to excellentFormation of sulfur-containing byproducts, corrosive and toxic.
Polyphosphoric Acid (PPA) High temperatures (100-160 °C)Generally goodViscous medium making product isolation difficult, harsh conditions.
Triflic Anhydride Low temperature, with a base like pyridineHighExpensive reagent, requires anhydrous conditions.
Burgess Reagent Mild conditions, room temperature to moderate heating63 - 96%Can be expensive, may require inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration using POCl₃

This protocol is a general procedure and may require optimization for specific substrates.

  • Formation of 1,2-Diacylhydrazine (if not pre-synthesized):

    • To a solution of an acid hydrazide (10 mmol) in an appropriate solvent (e.g., pyridine or DMF, 20 mL), add the corresponding carboxylic acid (10 mmol) or acid chloride (10 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

    • Isolate the 1,2-diacylhydrazine by precipitation with water or extraction, followed by filtration and drying.

  • Cyclodehydration:

    • To the 1,2-diacylhydrazine (5 mmol), add phosphorus oxychloride (10 mL, used as both reagent and solvent).

    • Reflux the mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[1]

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of N-Acylhydrazones using Iodine

This protocol is a general procedure and may require optimization for specific substrates.

  • Formation of N-Acylhydrazone:

    • Dissolve the acid hydrazide (10 mmol) and the aldehyde (10 mmol) in ethanol (30 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture. The N-acylhydrazone often precipitates out and can be collected by filtration, washed with cold ethanol, and dried.

  • Oxidative Cyclization:

    • To a solution of the N-acylhydrazone (5 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol (20 mL), add potassium carbonate (10 mmol).

    • Add molecular iodine (7.5 mmol) portion-wise with stirring.

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 80 °C) for 2-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, pour the mixture into a cold solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[6]

Visualizations

Reaction Pathway: Cyclodehydration of 1,2-Diacylhydrazine

G diacylhydrazine 1,2-Diacylhydrazine intermediate Intermediate (Protonated Carbonyl) diacylhydrazine->intermediate Dehydrating Agent (e.g., POCl₃) oxadiazole 1,3,4-Oxadiazole intermediate->oxadiazole Intramolecular Cyclization h2o H₂O intermediate->h2o - H₂O

Caption: Cyclodehydration pathway to 1,3,4-oxadiazoles.

Reaction Pathway: Oxidative Cyclization of N-Acylhydrazone

G acylhydrazone N-Acylhydrazone radical_intermediate Radical/Iminyl Intermediate acylhydrazone->radical_intermediate + Oxidant oxidant Oxidant (e.g., I₂) cyclized_intermediate Cyclized Intermediate radical_intermediate->cyclized_intermediate Intramolecular Cyclization base Base oxadiazole 1,3,4-Oxadiazole cyclized_intermediate->oxadiazole Oxidation

References

Troubleshooting

Technical Support Center: Purification of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. It is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline?

The two most common and effective methods for purifying 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities I might encounter in my crude 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline?

Common impurities can include unreacted starting materials such as 4-aminobenzohydrazide or acetic anhydride, partially reacted intermediates, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, if synthesizing from a nitro-precursor, residual nitro compound could be a significant impurity.

Q3: My purified product has a low melting point compared to the literature value. What could be the reason?

A depressed melting point is a strong indication of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the compound, leading to a lower and broader melting point range. Further purification by recrystallization or column chromatography is recommended.

Q4: Can I use an acid-base extraction to purify 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline?

Yes, as an aromatic amine, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is basic and can be subjected to an acid-base extraction. This can be an effective method to separate it from neutral or acidic impurities. The compound can be protonated with a dilute acid (e.g., 1M HCl) to move it into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified (e.g., with NaOH) and the purified amine can be extracted back into an organic solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product Oiling Out During Recrystallization The solvent may be too nonpolar, or the solution is being cooled too rapidly. The presence of impurities can also lower the melting point, causing it to separate as an oil.- Add a small amount of a more polar co-solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or solvent system. - If oiling persists, consider purification by column chromatography.
Poor Separation/Streaking on Silica Gel TLC/Column The basic amine functionality is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (TEA) (0.5-2%), to the eluent system. - Consider using a different stationary phase, such as alumina or amine-functionalized silica gel.
Product is a Brownish Solid After Synthesis This may indicate the presence of colored impurities or degradation products.- Attempt recrystallization with activated charcoal to remove colored impurities. - If recrystallization is ineffective, column chromatography is recommended.
Low Yield After Purification This could be due to multiple factors, including incomplete reaction, losses during workup and transfers, or the chosen purification method being too aggressive.- Optimize the reaction conditions to maximize conversion. - Be meticulous during extractions and transfers to minimize mechanical losses. - If using column chromatography, ensure the chosen solvent system provides good separation without excessive retention of the product on the column.

Purification Data for Analogous Compounds

The following table summarizes purification conditions found for compounds structurally similar to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. These should be used as a starting point for optimization.

Compound Purification Method Solvent/Eluent System Reference
4-(5-Butyl-1,3,4-oxadiazol-2-yl)anilineWork-up with extractionChloroform[1]
4-(1,3,4-Oxadiazol-2-yl)anilineFlash column chromatographyPetroleum ether:EtOAc = 2:1[2]
2,5-Dialkyl-1,3,4-oxadiazole derivativesColumn chromatographyEthyl acetate[3]
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleColumn chromatographyEthyl acetate/hexane (5-10%)[4]
Analogs with basic modifiersFlash column chromatographyCH₂Cl₂:MeOH:NEt₃ (100:0:1 to 90:10:1)[5]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the crude 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out. Cooling in an ice bath can further increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Prepare a TLC plate to determine a suitable eluent system. For 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a good starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound. If streaking is observed, add 0.5-2% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Purification Troubleshooting Workflow

PurificationTroubleshooting start Crude 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization High Purity Needed/ Crystalline Solid column_chromatography Column Chromatography choose_method->column_chromatography Complex Mixture/ Oily Product recrystallization_outcome Recrystallization Outcome recrystallization->recrystallization_outcome column_outcome Column Chromatography Outcome column_chromatography->column_outcome recrystallization_outcome->assess_purity Successful oiling_out Product Oils Out recrystallization_outcome->oiling_out Oiling poor_recovery Poor Recovery recrystallization_outcome->poor_recovery Low Yield change_solvent Change Solvent/Cool Slower oiling_out->change_solvent poor_recovery->recrystallization Re-evaluate Solvent Choice change_solvent->recrystallization column_outcome->assess_purity Successful streaking Streaking on TLC/Column column_outcome->streaking Streaking no_separation No Separation column_outcome->no_separation Poor Separation add_tea Add Triethylamine to Eluent streaking->add_tea change_eluent Change Eluent System no_separation->change_eluent add_tea->column_chromatography change_eluent->column_chromatography

References

Optimization

Technical Support Center: Overcoming Poor Solubility of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-(5-Methyl-1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline exhibit poor solubility in aqueous assay buffers?

A1: The poor aqueous solubility of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is primarily due to its chemical structure. The molecule contains a non-polar aromatic aniline ring and a methyl-substituted oxadiazole ring, which contribute to its hydrophobic nature. While the aniline group provides a site for potential protonation and salt formation, the overall lipophilicity of the compound dominates, leading to limited solubility in polar solvents like water and aqueous buffers.

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The initial and often simplest approach is to assess the effect of pH on the solubility of the compound.[1][2][3] Since 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline contains a basic aniline group, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.[1][2] Therefore, a pH adjustment of your assay buffer to a more acidic range (e.g., pH 4-6) could significantly improve solubility. However, it is crucial to ensure that the altered pH does not negatively impact your assay performance or the stability of other components.

Q3: Are there common solvents that can be used to prepare stock solutions of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline?

A3: Yes, for initial stock solutions, organic solvents are typically used. Dimethyl sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays.[4][5] It is important to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer, ensuring the final concentration of DMSO is low (typically ≤1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[5][6]

Q4: What are some advanced techniques if simple pH adjustment and co-solvents are insufficient?

A4: For more challenging solubility issues, several advanced formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, the preparation of nanosuspensions, and the use of solid dispersions.[7][8][9][10][11] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule, thereby increasing its aqueous solubility.[7][8][9] Nanosuspensions involve reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[12][13][14]

Troubleshooting Guide

This guide provides a summary of potential strategies to overcome the poor solubility of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. The quantitative data presented are representative examples to illustrate the potential improvements and should be experimentally verified.

Method Principle Recommended Starting Concentration/Range Example Maximum Aqueous Solubility (µg/mL) Advantages Potential Disadvantages
pH Adjustment Protonation of the basic aniline group to form a more soluble salt.[1][2]Adjust buffer pH to 4.0 - 6.5.1 (pH 7.4) -> 25 (pH 5.0) Simple, cost-effective.[2]pH change may affect assay components or cell viability.
Co-solvents Increasing the polarity of the solvent system to better solvate the compound.[15][16]1-5% DMSO, Ethanol, or PEG 400 in final assay medium.[15][17]1 (in water) -> 50 (in 5% DMSO/water) Easy to implement for stock solution preparation.[16]High concentrations can be toxic to cells or interfere with the assay.[5][6]
Cyclodextrins Formation of a host-guest inclusion complex where the hydrophobic compound is encapsulated.[7][8][9]1-10 mM β-cyclodextrin or HP-β-cyclodextrin.1 (in water) -> 150 (with 10 mM HP-β-cyclodextrin) Significant solubility enhancement, often with low toxicity.[8]Can be costly; potential for interference with some assays.
Nanosuspension Reduction of particle size to the sub-micron range, increasing surface area and dissolution rate.[12][13][14]Formulate as a 1 mg/mL nanosuspension.1 (in water) -> >500 (as nanosuspension) Drastic increase in solubility and bioavailability.[12]Requires specialized equipment (e.g., homogenizer, sonicator).[14]
Surfactants Micellar solubilization of the hydrophobic compound.[2][18]0.01-0.1% Tween® 80 or Poloxamer 188.1 (in water) -> 75 (with 0.1% Tween® 80) Effective at low concentrations.Can be cytotoxic and may interfere with protein-based assays.[4][15]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 4.0 to 7.4.

  • Compound Addition: Add an excess amount of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline to each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the solubility as a function of pH to determine the optimal pH for your assay.

Protocol 2: Solubilization using Co-solvents
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in 100% DMSO (e.g., 10-50 mM).

  • Serial Dilution: Serially dilute the stock solution into the assay buffer to achieve the desired final concentrations.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically <1%). For example, a 1:100 dilution of a 10 mM stock in DMSO will result in a 100 µM final concentration with 1% DMSO.

  • Vortexing: Vortex the final solution thoroughly to ensure complete dissolution. Visually inspect for any precipitation.

  • Pre-incubation (Optional): If working with cell-based assays, it can be beneficial to pre-incubate the compound in the assay medium for a short period before adding it to the cells to ensure it remains in solution.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10 mM Hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous assay buffer.

  • Compound Addition: Add an excess amount of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed check_ph Is the compound ionizable? (e.g., contains amine) start->check_ph adjust_ph Adjust Buffer pH (e.g., to pH 4-6) check_ph->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No ph_ok Solubility Improved? adjust_ph->ph_ok ph_ok->use_cosolvent No end Proceed with Assay ph_ok->end Yes cosolvent_ok Solubility Sufficient? use_cosolvent->cosolvent_ok advanced_methods Consider Advanced Methods cosolvent_ok->advanced_methods No cosolvent_ok->end Yes cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin nanosuspension Nanosuspension advanced_methods->nanosuspension cyclodextrin->end nanosuspension->end

Caption: Decision tree for selecting a solubility enhancement method.

Cyclodextrin_Workflow prep_cd Prepare Cyclodextrin Solution in Buffer add_compound Add Excess Compound prep_cd->add_compound mix Stir/Shake for 24-48 hours add_compound->mix filter Filter (0.22 µm) to Remove Undissolved Compound mix->filter quantify Quantify Solubilized Compound (e.g., HPLC) filter->quantify ready Solution Ready for Assay quantify->ready

Caption: Experimental workflow for cyclodextrin-mediated solubilization.

pH_Effect_on_Aniline cluster_0 High pH (Basic/Neutral) cluster_1 Low pH (Acidic) high_ph R-NH2 Insoluble Form equilibrium H+ | OH- high_ph->equilibrium low_ph R-NH3+ Soluble Form equilibrium->low_ph

Caption: Effect of pH on the ionization and solubility of an aniline-containing compound.

References

Troubleshooting

Technical Support Center: Optimizing N-alkylation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-(5-methyl-1,3,4-oxadi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline?

The primary challenges include low reaction yields and the formation of undesired side products. The electron-withdrawing nature of the 5-methyl-1,3,4-oxadiazol-2-yl group decreases the nucleophilicity of the aniline nitrogen, making it less reactive than simple anilines.[1] Consequently, forcing conditions may be required, which can lead to side reactions. The most common side reaction is over-alkylation, resulting in the formation of the N,N-dialkylated product.[1][2]

Q2: How can I minimize the formation of the N,N-dialkylated byproduct?

Several strategies can be employed to favor mono-alkylation:

  • Stoichiometric Control: Using an excess of the aniline starting material relative to the alkylating agent can increase the probability of the alkylating agent reacting with the primary amine.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize over-alkylation.[3]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step.[1]

  • Choice of Solvent: Using a less polar solvent may help to reduce the rate of over-alkylation.[1]

Q3: What type of alkylating agents are suitable for this reaction?

A variety of alkylating agents can be used, with their reactivity influencing the reaction conditions. Common choices include:

  • Alkyl Sulfonates: Reagents like tosylates and mesylates are also effective alkylating agents.[3]

  • Alcohols: In the presence of a suitable catalyst, alcohols can be used as green alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[5][6] This approach often requires a transition metal catalyst.[5][7][8]

Q4: What bases are recommended for the N-alkylation of this aniline derivative?

The choice of base is critical to deprotonate the aniline nitrogen without competing in the alkylation reaction.[3]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective.[3]

  • Organic Bases: Non-nucleophilic, sterically hindered bases can also be employed.

  • Stronger Bases: For less reactive systems, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary, particularly in anhydrous conditions.[7][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Low nucleophilicity of the aniline.[1] 2. Insufficiently reactive alkylating agent.[1] 3. Inappropriate reaction temperature.[1] 4. Ineffective base or solvent.[1][3] 5. Catalyst (if used) is inactive.1. Increase the reaction temperature incrementally. 2. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I). 3. Use a stronger base (e.g., NaH, t-BuOK). 4. Screen different solvents; polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions.[3] 5. If using a catalytic method, try a different catalyst or ensure the current one is not poisoned.[5][7]
Significant Over-alkylation (Dialkylation) 1. The mono-alkylated product is more nucleophilic than the starting aniline.[1][2] 2. High concentration of the alkylating agent. 3. High reaction temperature.1. Use a larger excess of the aniline starting material (2-5 equivalents).[1][2] 2. Add the alkylating agent dropwise over an extended period.[3] 3. Lower the reaction temperature.[1] 4. Consider reductive amination as an alternative route for mono-alkylation.[1]
Formation of Other Byproducts 1. Degradation of starting material or product at high temperatures. 2. Side reactions with the solvent or impurities.1. Monitor the reaction closely and avoid unnecessarily high temperatures or long reaction times. 2. Ensure all reagents and solvents are pure and dry.[1] 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Similar polarity of the starting material, mono- and di-alkylated products. 2. Product loss during aqueous workup.[1]1. Optimize the reaction to maximize the yield of the desired product and simplify purification. 2. Utilize careful column chromatography with a shallow gradient of eluent. 3. Consider derivatization of the amine to alter its polarity before purification, followed by deprotection.

Data Presentation

Table 1: Illustrative Reaction Conditions for Mono-N-Alkylation of Substituted Anilines

EntryAlkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃AcetonitrileNone801285General Conditions
2Ethyl iodideCs₂CO₃DMFNone60892General Conditions
3Benzyl alcoholt-BuOKTolueneNiBr₂/L1[7]1304888[7]
41-Heptanolt-BuOKTolueneNiBr₂/L1[7]1304876[7]
5Benzyl alcoholt-BuOKTolueneZn(II) complex[9]1201679[9]

Note: Yields are illustrative and will vary depending on the specific substrate and precise conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (1.0 eq.).

  • Add a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed N-Alkylation using an Alcohol (based on[7])

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (0.25 mmol), the alcohol (1.0 mmol), NiBr₂ (0.025 mmol), 1,10-phenanthroline (L1, 0.05 mmol), and t-BuOK (0.25 mmol).

  • Add anhydrous toluene (2.0 mL).

  • Seal the tube and place it in a preheated oil bath at 130°C.

  • Stir the reaction mixture for 48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents Combine Aniline, Base, and Solvent start->reagents add_alkylating_agent Add Alkylating Agent reagents->add_alkylating_agent reaction Heat and Stir (Monitor by TLC/LC-MS) add_alkylating_agent->reaction workup Cool, Filter, and Concentrate reaction->workup purification Column Chromatography workup->purification product Characterize Product purification->product

Caption: General experimental workflow for N-alkylation.

troubleshooting_guide start Low Yield or No Reaction check_temp Increase Temperature? start->check_temp change_alkylating_agent Use More Reactive Alkylating Agent? check_temp->change_alkylating_agent No success Improved Yield check_temp->success Yes change_base Use Stronger Base? change_alkylating_agent->change_base No change_alkylating_agent->success Yes change_solvent Change Solvent? change_base->change_solvent No change_base->success Yes change_solvent->success Yes failure Still Low Yield change_solvent->failure No

Caption: Troubleshooting logic for low reaction yield.

References

Optimization

Technical Support Center: 1,3,4-Oxadiazole Ring Formation

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,3,4-oxadiazole rings. Troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,3,4-oxadiazole rings.

Troubleshooting Guide & FAQs

A common and effective method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][2][3] This process often involves reagents like phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or Burgess reagent under various conditions.[2][4][5] Another prevalent route is the oxidative cyclization of acylhydrazones.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors. Here are some common causes and potential solutions:

  • Incomplete Cyclization: The cyclodehydration step may not be going to completion.

    • Solution: Consider increasing the reaction temperature or extending the reaction time.[5] The choice of dehydrating agent is also crucial; stronger reagents like trifluoromethanesulfonic anhydride or Burgess reagent might be more effective than traditional ones like POCl3 or SOCl2 for certain substrates.[2][5] The use of additives, such as acetic acid, has been shown to improve yields in some cases.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired 1,3,4-oxadiazole.

    • Solution: A common side reaction is the formation of 2-amino-1,3,4-thiadiazoles when using thiosemicarbazide-derived precursors.[4] Careful selection of reagents and reaction conditions can help minimize these side reactions. For instance, using specific coupling reagents like TBTU can favor the formation of the desired oxadiazole.[9]

  • Substrate Reactivity: The electronic properties of the substituents on your starting materials can influence the reaction efficiency.

    • Solution: Electron-donating groups on the benzhydrazide ring have been observed to lead to higher yields compared to electron-withdrawing groups.[9] If you are working with substrates having electron-withdrawing groups, you might need to employ harsher reaction conditions or a more potent dehydrating agent.

  • Purification Losses: The desired product might be lost during work-up and purification steps.

    • Solution: Optimize your purification protocol. Recrystallization is a common method for purifying 1,3,4-oxadiazoles.[2][10] If using column chromatography, ensure the chosen solvent system provides good separation. The use of supported reagents, such as nano-silica-anchored PPh2/Br2, can simplify purification by allowing for the easy removal of byproducts.[3]

Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

A2: The formation of byproducts is a common challenge. Here's how to approach this issue:

  • Identification: Utilize analytical techniques such as TLC, LCMS, and NMR to identify the structure of the byproduct.[5]

  • Minimization:

    • If the byproduct is a result of a competing cyclization (e.g., thiadiazole formation), consider alternative synthetic routes that avoid the problematic precursor.

    • Adjusting the reaction conditions can also help. For instance, changing the solvent or lowering the reaction temperature might suppress the formation of the undesired product.[5]

    • The choice of base can also be critical. In some syntheses, using a specific base like K2CO3 is essential for both the cyclization and the cleavage of certain bonds to yield the desired product.[6]

Q3: The purification of my 1,3,4-oxadiazole is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Recrystallization: This is often the most effective method for obtaining highly pure 1,3,4-oxadiazole derivatives.[2][10] Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: This is a versatile technique for separating complex mixtures.[5] Careful selection of the stationary phase and eluent system is key.

  • Aqueous Wash: In some cases, co-products can be removed by a simple aqueous wash, especially when using milder and more modern synthetic methods.[7][11]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for various methods of 1,3,4-oxadiazole synthesis to aid in the selection of an appropriate protocol.

Starting MaterialsReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N,N'-diacylhydrazinesTrifluoromethanesulfonic anhydrideDichloromethane--High[2]
AcylhydrazonesStoichiometric molecular iodine / K2CO3---Good[6]
Carboxylic acids & AcylhydrazidesHATU and Burgess reagent---70-93[10]
Arylhydrazines & Acid chloridesTriethylamineDMF or DMSO--33-60[4][10]
N-acyl-thiosemicarbazideEDCIDMFRoom Temp4-865-90[10]
1,2-diacylhydrazinesBurgess reagentDioxane1002476[5]
1,2-diacylhydrazinesPOCl3Acetonitrile1002461[5]
Benzohydrazide & PhenylisothiocyanateTBTU / DIEADMF50-85[9]
Carboxylic acid derivative & Aromatic acid hydrazidePOCl3-RefluxSeveral54-66[2]

Experimental Protocols

1. Cyclodehydration of 1,2-Diacylhydrazines using Burgess Reagent [5]

  • Materials: N'-(2-chloroacetyl)-3-hydroxybenzohydrazide, Burgess reagent, Dioxane.

  • Procedure:

    • To a solution of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide in dioxane, add Burgess reagent (1.5 equivalents).

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by TLC and LCMS. The reaction is typically complete after 24 hours.

    • Upon completion, concentrate the reaction mass under reduced pressure.

    • Purify the crude product by column chromatography using a gradient of 0–40% EtOAc in heptane.

    • Concentrate the desired fractions to obtain the 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol product.

2. Oxidative Cyclization of Acylhydrazones using Molecular Iodine [6]

  • Materials: Acylhydrazone, Stoichiometric molecular iodine, Potassium carbonate.

  • Procedure:

    • Combine the acylhydrazone, stoichiometric molecular iodine, and potassium carbonate in a suitable reaction vessel.

    • The reaction can often be performed with crude acylhydrazone obtained from the condensation of aldehydes and hydrazides.

    • The specific solvent and temperature conditions may vary depending on the substrate.

    • Monitor the reaction until completion.

    • Work-up and purify the product to obtain the 2,5-disubstituted 1,3,4-oxadiazole.

Visual Workflow

The following diagram illustrates a general troubleshooting workflow for 1,3,4-oxadiazole ring formation.

G start Start Synthesis reaction 1,3,4-Oxadiazole Ring Formation Reaction start->reaction analysis Analyze Reaction Mixture (TLC, LCMS, NMR) reaction->analysis check_yield Check Yield and Purity analysis->check_yield low_yield Low Yield? check_yield->low_yield Unsatisfactory success Successful Synthesis check_yield->success Satisfactory byproducts Byproducts Present? low_yield->byproducts No optimize_conditions Optimize Reaction Conditions: - Change Dehydrating Agent - Vary Temperature/Time - Change Solvent low_yield->optimize_conditions Yes purification_issue Purification Difficulty? byproducts->purification_issue No characterize_byproduct Characterize Byproduct(s) byproducts->characterize_byproduct Yes optimize_purification Optimize Purification: - Recrystallization - Column Chromatography purification_issue->optimize_purification Yes purification_issue->success No optimize_conditions->reaction optimize_purification->success adjust_route Adjust Synthetic Route or Reagent Choice characterize_byproduct->adjust_route adjust_route->reaction

Caption: Troubleshooting workflow for 1,3,4-oxadiazole synthesis.

References

Troubleshooting

Stability issues of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline under acidic conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, focusing on its stability issues under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, particularly in acidic environments?

A1: The main stability concern for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline under acidic conditions is the hydrolysis of the 1,3,4-oxadiazole ring. This degradation can lead to the formation of impurities, which can affect the compound's purity, potency, and safety profile. The aniline functional group also has the potential to undergo oxidation, especially in the presence of light or oxidizing agents.

Q2: What is the likely degradation pathway for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in an acidic solution?

A2: While specific studies on this exact molecule are limited, the acid-catalyzed degradation of 1,3,4-oxadiazoles is proposed to proceed via protonation of one of the nitrogen atoms in the oxadiazole ring. This increases the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack by water. The subsequent ring-opening is expected to yield N-acylhydrazide derivatives as the primary degradation products.

Q3: What are the expected degradation products of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline under acidic stress?

A3: The primary degradation product anticipated from the acid-catalyzed hydrolysis of the 1,3,4-oxadiazole ring is 4-aminobenzohydrazide and acetic acid. Further degradation of these intermediates may occur depending on the severity of the acidic conditions and temperature.

Q4: How can I monitor the degradation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline during my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. This method should be capable of separating the parent compound from its potential degradation products. UV-Vis spectroscopy can also be used for a preliminary assessment of degradation, although it is less specific than HPLC. For structural elucidation of unknown degradation products, techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable.

Q5: Are there any recommended storage conditions to minimize the degradation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline?

A5: To minimize degradation, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline should be stored in a cool, dry, and dark place. For solutions, it is advisable to use buffered systems to maintain a pH where the compound is most stable. Based on studies of similar oxadiazole derivatives, a pH range of 3-5 is often found to provide maximum stability.[1]

Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis After Acidic Treatment

Issue: You observe unexpected peaks in your HPLC chromatogram after exposing 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline to acidic conditions.

Possible Cause Troubleshooting Steps
Degradation of the compound 1. Confirm the identity of the new peaks by comparing the retention times with those of known or suspected degradation products, if available. 2. Use a photodiode array (PDA) detector to check the UV spectra of the new peaks. Similarity in spectra to the parent compound may indicate related structures. 3. Employ LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks to help identify the degradation products.
Contamination 1. Analyze a blank sample (solvent without the compound) that has been subjected to the same acidic conditions to rule out contamination from the solvent or glassware. 2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.
HPLC Method Issues 1. Verify that your HPLC method is stability-indicating by performing forced degradation studies and ensuring baseline separation of the parent compound from all degradation products. 2. Check for co-elution by altering the mobile phase composition or gradient to see if the unexpected peaks resolve into multiple components.
Guide 2: Poor Reproducibility in Stability Studies

Issue: You are experiencing inconsistent results in your stability studies of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline under acidic conditions.

Possible Cause Troubleshooting Steps
Inconsistent pH 1. Ensure the pH of your acidic solutions is accurately measured and controlled for each experiment. 2. Use appropriate buffers to maintain a constant pH throughout the study, especially for long-term experiments.
Variable Temperature 1. Use a temperature-controlled environment (e.g., water bath, incubator) for your stability studies. 2. Monitor and record the temperature throughout the experiment to ensure consistency.
Light Exposure 1. Protect your samples from light by using amber vials or covering them with aluminum foil, as photolytic degradation can also occur. 2. Conduct a photostability study to assess the compound's sensitivity to light.
Sample Preparation Inconsistency 1. Standardize your sample preparation procedure, including the concentration of the compound and the acidic solution. 2. Use precise pipetting and weighing techniques to minimize variability.

Data Presentation

The following table summarizes illustrative quantitative data from a forced degradation study on a similar 2,5-disubstituted 1,3,4-oxadiazole derivative. This data is for exemplary purposes to demonstrate the expected stability profile.

Stress ConditionTimeTemperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 h60°C15.2%2
0.1 M NaOH8 h60°C25.8%3
10% H₂O₂24 hRoom Temp8.5%1
Thermal48 h80°C5.1%1
Photolytic24 hUV Light3.7%1

Note: This data is illustrative and may not be representative of the actual degradation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralization and Dilution:

    • Neutralize the withdrawn aliquot with an appropriate amount of a base (e.g., 0.1 M sodium hydroxide) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into a validated stability-indicating HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

    • Characterize the degradation products using techniques like LC-MS if necessary.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and its degradation products generated during forced degradation studies.

  • Detection: Use a UV detector at a wavelength where the parent compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is critical and must be demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.

Mandatory Visualization

Acid_Degradation_Pathway parent 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline protonated_N Protonated Oxadiazole (N-protonation) parent->protonated_N + H⁺ (Acidic Conditions) intermediate Tetrahedral Intermediate protonated_N->intermediate + H₂O (Nucleophilic Attack) products Degradation Products: 4-Aminobenzohydrazide + Acetic Acid intermediate->products Ring Opening

Caption: Proposed acid-catalyzed degradation pathway.

Forced_Degradation_Workflow start Start: Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: % Degradation, Identify Products hplc->data end End: Stability Profile Established data->end

Caption: General experimental workflow for forced degradation studies.

HPLC_Troubleshooting start Unexpected Peak(s) in HPLC Chromatogram check_blank Analyze Blank Sample start->check_blank peak_in_blank Peak(s) Present in Blank? check_blank->peak_in_blank contamination Source of Contamination: Solvent, Glassware, etc. peak_in_blank->contamination Yes no_contamination Peak(s) are Compound-Related peak_in_blank->no_contamination No check_purity Check Peak Purity (PDA) no_contamination->check_purity pure_peak Peak is Pure check_purity->pure_peak Yes impure_peak Peak is Impure (Co-elution) check_purity->impure_peak No lcms_analysis Perform LC-MS Analysis to Identify Degradant(s) pure_peak->lcms_analysis optimize_method Optimize HPLC Method: Change Mobile Phase/Gradient impure_peak->optimize_method

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Optimization

Common pitfalls in the characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Welcome to the technical support center for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: My synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline resulted in a very low yield. What are the common causes?

A1: Low yields can stem from several factors:

  • Incomplete Cyclization: The cyclodehydration step is critical. Insufficient heating, short reaction times, or a deactivated dehydrating agent (e.g., old POCl₃) can lead to incomplete conversion of the N,N'-diacylhydrazine intermediate.[1]

  • Sub-optimal Reduction Conditions: If synthesizing via the reduction of 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, the choice of reducing agent and reaction conditions is crucial. Mild conditions may lead to incomplete reduction.[2]

  • Workup Losses: The product may be partially lost during aqueous workup or extraction phases. Ensure the pH is appropriately adjusted to minimize the solubility of the aniline in the aqueous layer.

  • Purification Issues: Using an inappropriate solvent system for recrystallization or column chromatography can result in significant product loss.

Q2: I am having trouble with the cyclodehydration step using phosphorus oxychloride (POCl₃). How can I improve it?

A2: The cyclodehydration using POCl₃ is a common and effective method, but requires careful execution.[1]

  • Reagent Quality: Use freshly distilled or a new bottle of POCl₃. It is highly reactive with moisture, which reduces its efficacy.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the POCl₃.

  • Temperature and Time: The reaction often requires heating to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 24 hours depending on the substrate.[1][2]

  • Workup Procedure: Quenching the reaction by pouring the mixture onto crushed ice must be done slowly and carefully in a well-ventilated fume hood due to the exothermic and hazardous nature of the reaction. Neutralization with a base (e.g., sodium carbonate or ammonia) is then required to precipitate the product.[3]

Q3: My purified compound is a beige or brownish powder, not white. What is the likely cause and how can I fix it?

A3: The aniline functional group is susceptible to air oxidation, which can lead to the formation of colored impurities over time.

  • Cause: Exposure to air and light can accelerate oxidation. The presence of trace metal impurities can also catalyze this process.

  • Solution:

    • Purification: Attempt recrystallization from a suitable solvent (e.g., ethanol/water mixture) or perform column chromatography. The addition of a small amount of activated charcoal during recrystallization can sometimes help remove colored impurities.

    • Storage: Store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C is often recommended).[4]

Characterization

Q4: The amine (-NH₂) protons in my ¹H NMR spectrum are very broad or not visible. Is this normal?

A4: Yes, this is a common observation for primary amines. The broadening is due to several factors, including quadrupole effects of the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. To confirm their presence, you can perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear as the protons are replaced by deuterium.

Q5: I am not sure about my ¹³C NMR assignments for the two carbons in the oxadiazole ring. What are their expected chemical shifts?

A5: The two carbons of the 1,3,4-oxadiazole ring are in distinct chemical environments and typically appear far downfield. Based on literature for similar structures, you can expect their signals in the range of δ 159-166 ppm .[5][6] The carbon attached to the aniline ring (C2) and the carbon attached to the methyl group (C5) will have slightly different shifts.

Q6: The mass spectrum of my compound shows several fragment ions that are difficult to interpret. What are the expected fragmentation patterns?

A6: The fragmentation of 1,3,4-oxadiazoles can be complex and may involve ring cleavage. Common fragmentation pathways can include:

  • Loss of CH₃CN: Cleavage of the oxadiazole ring can lead to the loss of an acetonitrile fragment.

  • Ring Cleavage: The heterocyclic ring can cleave in various ways. For instance, electron impact can lead to the cleavage of the N-N bond followed by rearrangements.[7]

  • Fragments from the Aniline Moiety: You may also observe fragments corresponding to the aminophenyl group.

It is advisable to use soft ionization techniques like Electrospray Ionization (ESI) to favor the observation of the molecular ion ([M+H]⁺).

Quantitative Data Summary

PropertyValueSource
CAS Number 25877-49-0[8]
Molecular Formula C₉H₉N₃O[8]
Molecular Weight 175.19 g/mol [9]
Appearance Solid (typically off-white to light yellow powder)[3][8]
Storage Temperature Room Temperature or 2-8°C for long-term stability[4][8]
¹³C NMR (DMSO-d₆) Oxadiazole carbons: ~159-166 ppm[5][6]
¹H NMR (DMSO-d₆) Methyl protons: ~2.4 ppm; Aromatic protons: ~6.7-7.8 ppm; Amine protons: ~5.8 ppm (often broad)N/A

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from a procedure for analogous compounds and involves the selective reduction of a nitro precursor.[2]

  • Dissolution: Dissolve 2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Addition of Reducing System: To the solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) followed by the portion-wise addition of sodium borohydride (NaBH₄, ~4-5 eq) while maintaining the temperature at 0-10°C.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Carefully quench the reaction by adding water. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Characterization by NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively dissolves the compound and allows for the observation of the -NH₂ protons.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Expected signals: a singlet for the methyl group (~2.4 ppm), multiplets in the aromatic region (~6.7-7.8 ppm), and a broad singlet for the amine protons (~5.8 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Expected signals: a methyl carbon, four aromatic carbons, and two downfield oxadiazole carbons (~159-166 ppm).[5][6]

  • D₂O Exchange (Optional):

    • After initial ¹H NMR acquisition, add 1-2 drops of D₂O to the NMR tube.

    • Shake the tube gently and re-acquire the ¹H NMR spectrum.

    • Confirm the disappearance of the signal assigned to the -NH₂ protons.

Visualizations

cluster_start Starting Material cluster_reaction Synthesis cluster_workup Purification cluster_end Final Product start 2-Methyl-5-(4-nitrophenyl) -1,3,4-oxadiazole reduction Selective Reduction (e.g., NaBH4/SnCl2) start->reduction Dissolve in EtOH quench Aqueous Workup & Neutralization reduction->quench Reaction Mixture extract Solvent Extraction (Ethyl Acetate) quench->extract purify Recrystallization or Column Chromatography extract->purify Crude Product end_product 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline purify->end_product Purified Product

Caption: Synthetic workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline via nitro-reduction.

start Problem: Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC. Is starting material present? start->check_tlc incomplete_rxn Yes check_tlc->incomplete_rxn complete_rxn No check_tlc->complete_rxn action1 Increase reaction time/temp or use fresh reagents. incomplete_rxn->action1 check_purification Is the final product impure after initial workup? complete_rxn->check_purification success Problem Solved action1->success impure Yes check_purification->impure pure No check_purification->pure action2 Optimize purification: - Recrystallize from different solvents - Perform column chromatography impure->action2 pure->success action2->success

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline for preclinical studies. This resour...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline for preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address potential challenges during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline?

A1: The most prevalent and scalable method is the cyclodehydration of a 1-acetyl-2-(4-nitrobenzoyl)hydrazine intermediate, followed by the reduction of the nitro group. A common dehydrating agent for the cyclization step is phosphorus oxychloride (POCl₃). This approach utilizes readily available and cost-effective starting materials.

Q2: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) on a larger scale?

A2: Phosphorus oxychloride is a corrosive and highly reactive reagent. The primary concerns during scale-up are the management of the exothermic reaction during cyclization and the safe quenching of excess POCl₃.[1][2] Inadequate temperature control can lead to a runaway reaction, while improper quenching can result in the accumulation of energetic metastable intermediates, posing a significant safety risk.[1][3]

Q3: How can the exothermic nature of the POCl₃-mediated cyclization be managed at scale?

A3: Effective heat management is crucial. Key strategies include:

  • Slow, controlled addition: Add POCl₃ portion-wise or via a dropping funnel to control the rate of the reaction and heat generation.

  • Efficient cooling: Utilize a reactor with a cooling jacket and ensure efficient heat transfer.

  • Monitoring: Continuously monitor the internal reaction temperature.

  • Solvent choice: Using a higher-boiling point inert solvent can help to better moderate the reaction temperature.

Q4: What are common impurities encountered in the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline?

A4: Common impurities may include unreacted starting materials (4-nitrobenzoic acid, acetic hydrazide), the diacylhydrazine intermediate, partially reduced intermediates (e.g., nitroso or hydroxylamino compounds), and byproducts from side reactions. The impurity profile can be influenced by reaction conditions and the purity of the starting materials.

Q5: What purification methods are suitable for large-scale production of the final product?

A5: For the final product, crystallization is often the most effective and scalable purification method. The choice of solvent system for crystallization is critical and may require screening to achieve high purity and yield. Column chromatography can be used but is generally less practical for very large quantities. An acid wash (e.g., with dilute HCl) can be effective in removing any unreacted aniline starting material during the workup of the reduction step.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in cyclization step - Incomplete reaction due to insufficient POCl₃ or reaction time.- Degradation of starting material or product due to excessive temperature.- Inefficient workup leading to product loss.- Increase the equivalents of POCl₃ or prolong the reaction time, monitoring by TLC.- Ensure precise temperature control; consider a lower reaction temperature for a longer duration.- Optimize the quenching and extraction procedure to minimize product loss to the aqueous phase.
Formation of a thick, difficult-to-stir slurry during cyclization - High concentration of reactants.- Precipitation of intermediates or the product.- Use a suitable inert solvent to maintain a mobile reaction mixture.- Ensure adequate stirring with a powerful overhead stirrer.
Exothermic runaway during POCl₃ addition - Too rapid addition of POCl₃.- Inadequate cooling.- Immediately stop the addition of POCl₃.- Apply maximum cooling to the reactor.- If necessary, have a quenching agent ready for emergency use.
Incomplete reduction of the nitro group - Insufficient reducing agent (e.g., SnCl₂·2H₂O, NaBH₄).- Deactivation of the catalyst (if using catalytic hydrogenation).- Low reaction temperature or insufficient reaction time.- Increase the equivalents of the reducing agent.- If using a catalyst, ensure it is fresh and the reaction is free of catalyst poisons.- Increase the reaction temperature or time and monitor progress by TLC.
Product discoloration (dark color) - Presence of oxidized impurities.- Residual tin salts from the reduction step.- Treat the crude product with activated carbon during recrystallization.- Ensure thorough washing during workup to remove all inorganic salts. Consider an additional wash with a chelating agent if tin contamination is suspected.
Difficulty in final product crystallization - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system.- Purify the crude product by a preliminary method (e.g., a short silica plug) to remove gross impurities.- Perform a systematic screening of crystallization solvents and solvent mixtures.

Experimental Protocols

Step 1: Synthesis of 1-acetyl-2-(4-nitrobenzoyl)hydrazine
  • To a solution of 4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) and a catalytic amount of DMF.

  • Heat the mixture to reflux until the acid is fully converted to the acid chloride (monitor by TLC or IR).

  • Cool the reaction mixture and slowly add a solution of acetic hydrazide in an appropriate solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Filter the resulting precipitate, wash with a suitable solvent, and dry to obtain the diacylhydrazine intermediate.

Step 2: Synthesis of 2-(4-nitrophenyl)-5-methyl-1,3,4-oxadiazole
  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend the 1-acetyl-2-(4-nitrobenzoyl)hydrazine in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to a specified temperature (e.g., 80-90 °C) and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.[5]

  • Filter the solid, wash thoroughly with water, and dry to yield the nitro-substituted oxadiazole.

Step 3: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
  • To a solution of 2-(4-nitrophenyl)-5-methyl-1,3,4-oxadiazole in a suitable solvent (e.g., ethanol), add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O).[6]

  • Heat the reaction mixture to reflux for several hours until the reduction is complete (monitor by TLC).

  • Cool the mixture and neutralize with a base (e.g., 20% NaOH solution).[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales
ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Material (Diacylhydrazine) 1.0 g100 g
POCl₃ (equivalents) 54
Reaction Temperature (°C) 9085-90
Reaction Time (h) 24
Yield (%) of Nitro-oxadiazole ~85%~80%
Reducing Agent (SnCl₂·2H₂O) (equiv.) 54.5
Reduction Time (h) 36
Final Product Yield (%) ~80%~75%
Final Product Purity (HPLC) >98%>98%

Note: The values in the table are illustrative and may vary depending on the specific reaction conditions and equipment used.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Diacylhydrazine Formation cluster_1 Step 2: Oxadiazole Ring Formation cluster_2 Step 3: Nitro Group Reduction A 4-Nitrobenzoic Acid + Acetic Hydrazide B 1-acetyl-2-(4-nitrobenzoyl)hydrazine A->B Thionyl Chloride C 1-acetyl-2-(4-nitrobenzoyl)hydrazine D 2-(4-nitrophenyl)-5-methyl-1,3,4-oxadiazole C->D POCl3, Heat E 2-(4-nitrophenyl)-5-methyl-1,3,4-oxadiazole F 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline E->F SnCl2.2H2O, EtOH

Caption: Synthetic workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Troubleshooting_Tree A Low Final Yield B Low Yield in Cyclization? A->B C Incomplete Reduction? A->C D Optimize POCl3 equiv. & time B->D Yes E Check Reaction Temp. B->E Yes F Optimize Quenching/Workup B->F Yes G Increase Reducing Agent C->G Yes H Check Catalyst Activity C->H Yes I Increase Reduction Temp./Time C->I Yes

Caption: Troubleshooting decision tree for low product yield.

Safety_Pathway A Scale-up of POCl3 Reaction B Potential Hazard: Exothermic Runaway A->B C Control Measure: Slow Reagent Addition B->C D Control Measure: Efficient Cooling B->D E Monitoring: Internal Temperature B->E F Emergency Plan: Quenching Protocol B->F

Caption: Safety pathway for managing exothermic POCl₃ reactions.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and Its Isomers

A detailed examination of the pharmacological potential of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in comparison to its 1,2,4-oxadiazole isomers, supported by experimental data and methodologies for researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological potential of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline in comparison to its 1,2,4-oxadiazole isomers, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

The oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with its various isomers forming the core of numerous pharmacologically active compounds. This guide provides a comparative overview of the bioactivity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its corresponding 1,2,4-oxadiazole isomers: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. While direct comparative studies on the bioactivity of these specific isomers are limited in publicly available literature, this guide synthesizes existing data on related derivatives to provide a valuable reference for researchers.

Derivatives of 1,3,4-oxadiazole, including those with an aniline moiety, are well-documented for their broad spectrum of biological activities.[1] These activities encompass antimicrobial, anti-inflammatory, and anticancer properties.[1] In contrast, 1,2,4-oxadiazoles are recognized as bioisosteres of amides and esters, a characteristic that can enhance metabolic stability and oral bioavailability of drug candidates.

Summary of Bioactivities

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Various studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. For instance, some derivatives have been shown to induce apoptosis in cancer cells through the activation of the p53 signaling pathway.

  • Antimicrobial Activity: The 1,3,4-oxadiazole ring is a key component in many compounds exhibiting antibacterial and antifungal properties. Aniline derivatives of 1,3,4-oxadiazoles have been tested against a range of bacterial and fungal strains, showing promising results.

  • Anti-inflammatory Activity: Several 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory effects.

1,2,4-Oxadiazole Isomers also exhibit a range of biological activities, with a notable emphasis on their use in cancer research:

  • Anticancer Activity: The 1,2,4-oxadiazole motif is a constituent of compounds that have shown antitumor activity. Their role as bioisosteres for amides and esters is a key feature in the design of novel anticancer agents.

  • Modulation of Signaling Pathways: Like their 1,3,4-isomers, 1,2,4-oxadiazole derivatives have been implicated in the modulation of key cellular signaling pathways involved in cancer progression.

Quantitative Bioactivity Data

Table 1: Anticancer Activity of Representative Oxadiazole Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC50/GI50)Reference
1,3,4-OxadiazoleN-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)GP = 15.43%[2]
1,3,4-Oxadiazole2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideLung (A549)<0.14 µM[3]
1,2,4-Oxadiazole3,5-diaryl-1,2,4-oxadiazole derivativeBreast (MCF-7)Not specified[4]
1,2,4-Oxadiazole2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazoleBreast (MCF-7)0.34 µM[5]

GP = Growth Percent. A lower GP value indicates higher activity.

Table 2: Antimicrobial Activity of Representative Oxadiazole Derivatives

Compound ClassDerivativeMicroorganismActivity (MIC)Reference
1,3,4-OxadiazoleCholyl 1,3,4-oxadiazole hybridStaphylococcus aureus31-70 µg/mL[6]
1,3,4-Oxadiazole5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivativeMRSA62 µg/mL[7]
1,2,4-Oxadiazole5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivativeNot specifiedStrong activity[8]
1,3,4-OxadiazoleNorfloxacin derivative with 1,3,4-oxadiazole ringStaphylococcus aureus1-2 µg/mL[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are generalized protocols for assessing the anticancer and antimicrobial activities of oxadiazole compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and diluted with culture medium to various concentrations (e.g., 0.01 to 100 µM).[4] The cells are then treated with these solutions.

  • Incubation: The plate is incubated for 48-72 hours.[4]

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4] The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[10]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships in biological research.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Oxadiazole Isomers purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis

Caption: General workflow for the synthesis and biological evaluation of oxadiazole isomers.

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 oxadiazole Oxadiazole Compound oxadiazole->p53 Induces mdm2 MDM2 p53->mdm2 Upregulates apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle mdm2->p53 Inhibits

Caption: Simplified p53 signaling pathway potentially modulated by oxadiazole compounds.

References

Comparative

Comparative Guide to the Structure-Activity Relationship of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Analogs

For Researchers, Scientists, and Drug Development Professionals The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. When coupled with an aniline m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. When coupled with an aniline moiety, it forms a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline core, with a focus on their anticancer and antimicrobial properties. The information is compiled from various studies to aid in the rational design of more potent and selective drug candidates.

Anticancer Activity

Derivatives of the 1,3,4-oxadiazole-aniline scaffold have been extensively evaluated for their potential as anticancer agents against various human cancer cell lines. The primary mechanism often involves the inhibition of critical cellular processes, leading to cell cycle arrest and apoptosis.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, which share a common structural motif with the target compound. The data is presented as Growth Percent (GP) from the National Cancer Institute (NCI) 60-cell line screen and IC50 values from MTT assays.

Compound IDR (Substitution on 5-phenyl ring)R' (Substitution on N-phenyl ring)Cell LineActivity (GP %)[1][2]IC50 (µM)[3]
4s 4-OCH₃2,4-di-CH₃MDA-MB-435 (Melanoma)15.43-
K-562 (Leukemia)18.22-
T-47D (Breast Cancer)34.27-
HCT-15 (Colon Cancer)39.77-
4u 4-OH2,4-di-CH₃MDA-MB-435 (Melanoma)6.82-
K-562 (Leukemia)24.80-
NCI-H522 (NSCLC)41.03-
4j 3,4-di-OCH₃4-BrHOP-92 (NSCLC)75.06-
MOLT-4 (Leukemia)76.31-
6h 3,4,5-tri-F2,4-di-CH₃SNB-19 (CNS Cancer)13.39 (100-86.61)-
OVCAR-8 (Ovarian Cancer)14.74 (100-85.26)-
NCI-H460 (NSCLC)24.01 (100-75.99)-
VIb -5-F on isatinHeLa (Cervical Cancer)-10.64
VIc -5-Cl on isatinHeLa (Cervical Cancer)-11.21
VId -5-Br on isatinHeLa (Cervical Cancer)-11.89
Cisplatin --HeLa (Cervical Cancer)-12.16

Note: Growth Percent (GP) indicates the percentage of cell growth relative to untreated controls. A lower GP value signifies higher growth inhibition.

Structure-Activity Relationship (SAR) Insights - Anticancer Activity
  • Substitutions on the N-phenyl ring: The presence of dimethyl substitutions on the N-phenyl ring (analogs 4s , 4u , 6h ) appears to be favorable for anticancer activity.

  • Substitutions on the 5-phenyl ring: Electron-donating groups like methoxy (OCH₃) and hydroxyl (OH) at the para position of the 5-phenyl ring contribute to significant activity (analogs 4s , 4u ). Trifluoro substitution also shows potent growth inhibition (6h ).

  • Isatin Conjugates: Conjugation with substituted isatin moieties at the aniline nitrogen leads to potent cytotoxicity, with halogen substitutions (F, Cl, Br) at the C5 position of the isatin ring enhancing the activity (analogs VIb-d ), even surpassing the standard drug cisplatin in some cases.[3]

Antimicrobial Activity

The 1,3,4-oxadiazole core is also a key pharmacophore in the development of new antimicrobial agents, effective against a range of bacterial and fungal pathogens.

Data Summary: In Vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for various 1,3,4-oxadiazole analogs against different microbial strains.

Compound IDStructure/SubstitutionBacterial StrainMIC (µg/mL)[4][5]
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline Pyrazole ring fused to oxadiazoleS. aureus16
OZE-I N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamideS. aureus (MRSA, MW2)4
S. aureus (USA100)4
OZE-II N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamideS. aureus (MRSA, MW2)8
S. aureus (USA100)8
OZE-III N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamideS. aureus (MRSA, MW2)16
S. aureus (USA100)32
Structure-Activity Relationship (SAR) Insights - Antimicrobial Activity
  • Heterocyclic Fusions: The incorporation of other heterocyclic rings, such as a pyrazole, can confer moderate antimicrobial activity.[4]

  • Substitutions at the 2-amino group: Complex amide substitutions on the 2-amino group of the oxadiazole ring have shown potent activity against S. aureus, including methicillin-resistant strains (MRSA).[5]

  • Lipophilicity: The presence of bulky, lipophilic groups like the tetrahydronaphthalene moiety in OZE-I appears to enhance antibacterial potency.[5]

Experimental Protocols

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The anticancer activity of the compounds was evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[1][2]

  • Cell Lines: The 60 cell lines are organized into nine subpanels representing leukemia, melanoma, non-small cell lung, colon, central nervous system, ovarian, renal, prostate, and breast cancers.

  • Assay: The assay relies on the sulforhodamine B (SRB) protein stain to assess cell growth.

  • Procedure:

    • Cells are seeded in 96-well microtiter plates and incubated.

    • The compounds are added at a single concentration (10⁻⁵ M) and incubated for 48 hours.

    • Post-incubation, cells are fixed with trichloroacetic acid and stained with SRB.

    • The bound stain is solubilized, and the absorbance is read on a plate reader.

  • Data Analysis: The results are expressed as a percentage of growth (GP) relative to untreated control cells.

MTT Assay for Cytotoxicity
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure:

    • Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates.[3]

    • After 24 hours, cells are treated with various concentrations of the test compounds and incubated for 48 hours.

    • MTT solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured spectrophotometrically.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in 96-well plates.

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus).[5][6]

    • The plates are incubated under appropriate conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Core Scaffold 4-(5-Methyl-1,3,4- oxadiazol-2-yl)aniline Synthesis Synthesis of Analogs (Varying R and R') Start->Synthesis Chemical Modification Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Screening (e.g., Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR_Analysis SAR Analysis (Relate structure to activity) Hit_ID->SAR_Analysis Lead_Opt Lead Optimization (Design new analogs) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycle

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Apoptosis_Pathway cluster_0 Apoptosis Induction by Oxadiazole Analogs Compound Oxadiazole Analog (e.g., Anticancer Agent) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Mitochondria Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates via Cytochrome c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes Bcl2->Mitochondria Inhibits Cytochrome c release

Caption: A potential signaling pathway for apoptosis induction.

References

Validation

In Vitro Anticancer Activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Derivatives: A Comparative Guide

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological properties, including significant anticancer potential.[1][2][3] This guide provides a c...

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological properties, including significant anticancer potential.[1][2][3] This guide provides a comparative overview of the in vitro anticancer activity of derivatives based on the 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline core and structurally related compounds. The data presented is compiled from various studies to offer insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Anticancer Activity

While comprehensive comparative studies on a homologous series of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline derivatives are limited in the available literature, data from structurally similar 2,5-disubstituted 1,3,4-oxadiazoles provide valuable insights into their anticancer potential. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,3,4-oxadiazole derivatives against several human cancer cell lines.

Compound IDDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Parent Scaffold 4-(5-Methyl-1,3,4-oxadiazol-2-yl)anilineHepG2 (Liver)Data indicates dose-dependent cytotoxicity[1]
Derivative 1 N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineSNB-19 (CNS)PGI: 86.61[4]
OVCAR-8 (Ovarian)PGI: 85.26[4]
NCI-H40 (Lung)PGI: 75.99[4]
Derivative 2 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung)<0.14[5]
Derivative 3 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamideA549 (Lung)1.59[5]
Derivative 4 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamideA549 (Lung)1.80[5]
Derivative 5 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoro-indolin-2-oneHeLa (Cervical)10.64[6]
Derivative 6 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloro-indolin-2-oneHeLa (Cervical)11.21[6]
Derivative 7 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-bromo-indolin-2-oneHeLa (Cervical)12.35[6]
*PGI: Percent Growth Inhibition at 10 µM concentration.

Mechanism of Action

Derivatives of 1,3,4-oxadiazole exert their anticancer effects through various mechanisms. The parent compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, has been shown to activate the intrinsic apoptotic pathway in liver cancer cells.[1] Broader studies on related oxadiazole derivatives suggest mechanisms that include the inhibition of crucial enzymes like thymidylate synthase, histone deacetylase, and topoisomerase II, which are vital for DNA synthesis and cell proliferation.[1] Furthermore, modulation of signaling pathways such as the NF-κB and focal adhesion kinase (FAK) pathways has been implicated in their anticancer and anti-inflammatory effects.[1] Some derivatives have also been found to induce apoptosis and cause cell cycle arrest, particularly in the G0/G1 phase.[5]

Experimental Protocols

The in vitro anticancer activity of these derivatives is commonly evaluated using a range of standardized cell-based assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured and seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,3,4-oxadiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2][6]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to quantify apoptosis and determine the effect of the compounds on the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with specific fluorescent dyes. For apoptosis, Annexin V-FITC and propidium iodide (PI) are commonly used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, cells are stained with a DNA-binding dye like PI.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The data is then analyzed to determine the percentage of cells in different stages of apoptosis or phases of the cell cycle (G0/G1, S, G2/M).[7]

Visualizing the Scientific Workflow

To better understand the process of evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay flow_cytometry Flow Cytometry (Apoptosis/Cell Cycle) mtt_assay->flow_cytometry ic50 IC50 Determination flow_cytometry->ic50 pathway_analysis Mechanism of Action Studies ic50->pathway_analysis

Caption: A typical experimental workflow for the in vitro validation of anticancer activity.

signaling_pathway compound 1,3,4-Oxadiazole Derivative enzyme Enzyme Inhibition (e.g., Topoisomerase II) compound->enzyme dna_damage DNA Damage enzyme->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway induced by some 1,3,4-oxadiazole derivatives.

References

Comparative

A Head-to-Head Comparison of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline with Known Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. One such compound of interest is 4-(5-Methyl-1,3,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. One such compound of interest is 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, which belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This guide provides a comparative analysis of the antimicrobial potential of this compound against established agents, supported by available experimental data and detailed methodologies.

Executive Summary

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6] While specific minimum inhibitory concentration (MIC) data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is not extensively available in the public domain, studies on structurally similar 1,3,4-oxadiazole derivatives provide valuable insights into its potential efficacy. This comparison utilizes data from these derivatives as a proxy to evaluate its standing against the widely used antibiotic ciprofloxacin and the antifungal agent fluconazole.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 1,3,4-oxadiazole derivatives and the comparator drugs against key pathogenic microorganisms. A lower MIC value indicates greater antimicrobial potency.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
1,3,4-Oxadiazole Derivatives 4 - 62 µg/mL[1][7]Not widely reported~32 µg/mL[8][9]
Ciprofloxacin 0.25 - 1.0 µg/mL[10][11][12][13]≤1 µg/mL (susceptible)[14][15]Not Applicable
Fluconazole Not ApplicableNot Applicable≤2 µg/mL (susceptible)[16][17][18]

Note: The MIC values for 1,3,4-oxadiazole derivatives are based on published data for various substituted compounds within this class and serve as an estimation of the potential activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Experimental Protocols

The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Broth Microdilution Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_agent Prepare serial dilutions of antimicrobial agent in a 96-well plate inoculate Inoculate each well with the microbial suspension prep_agent->inoculate Inoculation prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-24 hours inoculate->incubate Incubation read_mic Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incubate->read_mic Reading

Workflow for MIC determination.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound and control drugs is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19][20]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[20]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[21][22]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.[22]

Zone of Inhibition by Agar Well Diffusion

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.

Agar Well Diffusion Workflow cluster_prep Preparation cluster_application Application & Diffusion cluster_analysis Analysis prep_plate Prepare an agar plate uniformly inoculated with the test microorganism prep_wells Create wells (6-8 mm diameter) in the agar prep_plate->prep_wells Well Creation add_agent Add a known concentration of the antimicrobial agent to the wells prep_wells->add_agent Agent Application diffuse Allow the agent to diffuse into the agar add_agent->diffuse Diffusion incubate Incubate the plate at 37°C for 18-24 hours diffuse->incubate Incubation measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone Measurement

Workflow for Zone of Inhibition assay.

Procedure:

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton Agar) is uniformly inoculated with a standardized suspension of the test microorganism.[21][23]

  • Well Creation: Sterile wells, typically 6 to 8 mm in diameter, are punched into the agar using a sterile cork borer.[24]

  • Application of Test Substance: A fixed volume (e.g., 100 µL) of the test compound at a specific concentration is added to each well.[24][25]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[25]

  • Measurement: The diameter of the clear zone of no growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[26]

Concluding Remarks

The available data on 1,3,4-oxadiazole derivatives suggest that 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline likely possesses moderate antimicrobial activity. While its estimated efficacy against Staphylococcus aureus and Candida albicans appears to be less potent than the established drugs ciprofloxacin and fluconazole, respectively, the 1,3,4-oxadiazole scaffold remains a promising area for the development of new antimicrobial agents. Further research is warranted to determine the precise MIC values of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and to explore its mechanism of action and potential for synergistic effects with existing antibiotics. The unique structural features of this compound class may offer advantages in overcoming existing resistance mechanisms.

References

Validation

A Comparative Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: Experimental Findings and Computational Predictions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cross-validation of experimental and computational data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a versatile hetero...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] By objectively comparing its properties and activities with relevant alternatives, this document serves as a critical resource for researchers engaged in drug discovery and development.

Physicochemical and Spectroscopic Properties

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a solid at room temperature with a molecular weight of 175.19 g/mol .[1][2] Its structural integrity is confirmed through various spectroscopic techniques, which are crucial for its characterization.

PropertyExperimental DataReference
Molecular Formula C₉H₉N₃O[3]
Molecular Weight 175.19 g/mol [1][2]
Physical Form Solid[3]
CAS Number 25877-49-0[1]

Table 1: Physicochemical Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Spectroscopic analysis provides a fingerprint for the molecule, confirming the presence of key functional groups and the overall structure.

Spectroscopic DataExperimental ValuesReference
¹H NMR (ppm) δ 2.61 (s, 3H, CH₃), δ 6.7-7.7 (m, 4H, Ar-H)[1]
¹³C NMR (ppm) δ 160-165 (oxadiazole carbons), δ 115-130 (aromatic carbons)[1]
FTIR (cm⁻¹) 3350-3400 (NH₂ stretching), 1580-1630 (C=N stretching)[1]

Table 2: Spectroscopic Data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Experimental Protocols

Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

A common and effective method for the synthesis of the title compound is through the selective reduction of the corresponding nitro-intermediate.[4]

Protocol:

  • Dissolution: 5-Methyl-2-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and SnCl₂·2H₂O (11.3 g, 0.05 mol) are heated in ethanol (40 mL) until a homogenous solution is formed.

  • Reduction: The mixture is cooled, and a suspension of NaBH₄ (0.5 g, 13 mmol) in ethanol (25 mL) is added dropwise. The reaction is agitated at room temperature for 1–3 hours and monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is then alkalized with 20% NaOH.

  • Purification: The resulting precipitate is removed by filtration under reduced pressure, and the filtrate is concentrated on a rotary evaporator to yield the final product.[4]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 5-Methyl-2-(4-nitrophenyl)-1,3,4-oxadiazole step1 Heating and Dissolution start1->step1 start2 SnCl2·2H2O, NaBH4, Ethanol start2->step1 step2 Dropwise addition of NaBH4 suspension step1->step2 step3 Agitation at Room Temperature (1-3h) step2->step3 step4 Alkalization with 20% NaOH step3->step4 step5 Filtration and Concentration step4->step5 end1 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline step5->end1

Caption: Synthesis workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Biological Activity: A Comparative Analysis

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6] While specific quantitative biological data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is not extensively reported, a comparative analysis of its derivatives provides valuable insights into its potential efficacy.

CompoundTarget Organism/Cell LineActivityReference
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-anilineS. aureusMIC = 16 µg/mL[1]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung Cancer)IC₅₀ < 0.14 µM[7]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamideA549 (Lung Cancer)IC₅₀ = 1.59 µM[7][8]
Norfloxacin derivative with 1,3,4-oxadiazole ringS. aureusMIC = 1-2 µg/mL[9]
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. tuberculosisMIC = 4-8 µM[9]

Table 3: Comparative Biological Activities of 1,3,4-Oxadiazole Derivatives.

The data suggests that substitutions on the aniline and methyl groups of the core structure can significantly modulate the biological activity, offering a promising avenue for the development of potent therapeutic agents.

Computational Studies: ADME Predictions and Molecular Docking

In silico methods are invaluable for predicting the pharmacokinetic properties and potential biological targets of new chemical entities.

ADME Profile Prediction

Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for the drug-likeness of a compound. Predictions for 1,3,4-oxadiazole derivatives suggest good oral bioavailability and adherence to Lipinski's rule of five.[10][11]

PropertyPredicted Value/ComplianceSignificance
Lipinski's Rule of 5 CompliantGood oral bioavailability
Intestinal Absorption HighFavorable for oral administration
CYP Inhibition Potential for inhibition of various CYP enzymesIndicates potential for drug-drug interactions
Skin Permeation (logKp) Low to moderateInfluences topical delivery potential

Table 4: Predicted ADME Properties for 1,3,4-Oxadiazole Scaffolds.

Molecular Docking Simulations

Molecular docking studies help to elucidate the binding interactions between a ligand and its protein target at the molecular level. For anticancer 1,3,4-oxadiazole derivatives, tubulin and matrix metalloproteinases (MMPs) have been identified as potential targets.[7][10]

Methodology:

  • Protein and Ligand Preparation: Retrieval of the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Preparation of the ligand's 3D structure and energy minimization.[12]

  • Docking Simulation: Use of docking software to predict the binding pose of the ligand within the active site of the protein.

  • Analysis of Results: Evaluation of docking scores and analysis of key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the active site.[12]

G cluster_start Input cluster_process Computational Workflow cluster_end Output start1 Protein 3D Structure (PDB) step1 Protein and Ligand Preparation start1->step1 start2 Ligand 3D Structure start2->step1 step2 Grid Generation at Active Site step1->step2 step3 Molecular Docking Simulation step2->step3 step4 Scoring and Pose Analysis step3->step4 end1 Binding Affinity (kcal/mol) step4->end1 end2 Ligand-Receptor Interactions step4->end2

Caption: General workflow for molecular docking studies.

Conclusion

The cross-validation of available experimental data and computational predictions for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives underscores the significant potential of this chemical scaffold. The compound serves as a valuable building block for the synthesis of novel molecules with a wide spectrum of biological activities.[1] Further experimental validation of the predicted biological activities and the exploration of diverse substitutions on the core structure are warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding for researchers to advance the development of novel drugs based on the 1,3,4-oxadiazole core.

References

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals The compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a valuable building block in medicinal chemistry and materials science, serving as a precursor for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a valuable building block in medicinal chemistry and materials science, serving as a precursor for a wide range of biologically active molecules and functional materials.[1] The efficiency of its synthesis is a critical factor for researchers. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method based on specific research and development needs.

Comparison of Synthetic Routes

Several synthetic strategies have been reported for the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline and its analogs. The primary routes involve either the formation of the oxadiazole ring followed by modification of a substituent on the phenyl ring, or the construction of the oxadiazole ring with the aniline moiety already in place. Below is a summary of the key quantitative data for the most common approaches.

Route Starting Materials Key Reagents/Conditions Yield (%) Reaction Time Key Advantages Key Disadvantages
Route 1: Reduction of Nitroarene 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleSnCl₂·2H₂O, NaBH₄, EthanolNot explicitly stated for the methyl derivative, but related alkyl derivatives show good yields.1-3 hoursMild and effective reduction.[2]Requires prior synthesis of the nitro-substituted oxadiazole.
Route 2: Cyclization with Dehydration 4-Aminobenzohydrazide, Acetic AnhydridePOCl₃50-53% (for a related sulfonamide derivative)[3]4-5 hours at 80°C[3]Direct formation of the desired product from commercially available starting materials.Use of hazardous reagents like POCl₃.
Route 3: Oxidative Cyclization N'-acetyl-4-aminobenzohydrazideI₂, HgO, DMFYields can be variable.48 hours at room temperature[4]Can be performed at room temperature.Use of toxic mercury compounds.

Experimental Protocols

Route 1: Reduction of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

This method involves the selective reduction of a nitro group on the phenyl ring of a pre-synthesized oxadiazole.

Procedure:

  • A mixture of 5-methyl-2-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and SnCl₂·2H₂O (11.3 g, 0.05 mol) in ethanol (40 mL) is heated until a homogenous solution is achieved.

  • The mixture is then allowed to cool to room temperature.

  • A suspension of NaBH₄ (0.5 g, 13 mmol) in ethanol (25 mL) is added dropwise to the reaction mixture.

  • The reaction is agitated at room temperature for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is made alkaline with a 20% NaOH solution.

  • The resulting precipitate is removed by filtration under reduced pressure.

  • The filtrate is concentrated on a rotary evaporator to yield the crude product, which can be further purified by recrystallization.[2]

Route 2: Cyclization of 4-Aminobenzohydrazide with Acetic Anhydride followed by Dehydration

This is a common and direct approach to forming the 1,3,4-oxadiazole ring.

Procedure:

  • 4-Aminobenzohydrazide is reacted with acetic anhydride to form N'-acetyl-4-aminobenzohydrazide.

  • The resulting diacylhydrazine intermediate is then subjected to cyclodehydration.

  • In a typical procedure for a related compound, 2 equivalents of phosphorus oxychloride (POCl₃) are added to the diacylhydrazine.

  • The reaction mixture is heated at 80°C for 4-5 hours.

  • After the reaction is complete, the excess POCl₃ is distilled off under vacuum.

  • The oily residue is poured onto ice.

  • The resulting suspension is neutralized with ammonia and stirred for 2 hours.

  • The precipitate is filtered and washed with cold water to give the final product.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes described above.

G cluster_0 Route 1: Reduction of Nitroarene 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole SnCl2.2H2O, NaBH4 SnCl2.2H2O, NaBH4 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole->SnCl2.2H2O, NaBH4 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline SnCl2.2H2O, NaBH4->4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Caption: Synthetic pathway via reduction of a nitroarene intermediate.

G cluster_1 Route 2: Cyclization with Dehydration 4-Aminobenzohydrazide 4-Aminobenzohydrazide Acetic Anhydride Acetic Anhydride 4-Aminobenzohydrazide->Acetic Anhydride N'-acetyl-4-aminobenzohydrazide N'-acetyl-4-aminobenzohydrazide Acetic Anhydride->N'-acetyl-4-aminobenzohydrazide POCl3 POCl3 N'-acetyl-4-aminobenzohydrazide->POCl3 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline POCl3->4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Caption: Pathway involving cyclization and dehydration of a diacylhydrazine.

Conclusion

The choice of synthetic route to 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline depends on several factors including the availability of starting materials, the desired scale of the reaction, and the tolerance for hazardous reagents. The reduction of the corresponding nitro-compound offers a mild and effective final step, though it necessitates the prior synthesis of the nitro-intermediate. The direct cyclization of a substituted benzohydrazide is a more convergent approach, but may involve harsher reagents like phosphorus oxychloride. Researchers should carefully consider these trade-offs when selecting a synthetic strategy.

References

Validation

Comparative analysis of the spectral data of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its precursors

This guide provides a detailed comparative analysis of the spectral data for the heterocyclic compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its precursors. It is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectral data for the heterocyclic compound 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its precursors. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and characterization of this important synthetic pathway. The guide includes tabulated spectral data, detailed experimental protocols for the synthesis, and a visual representation of the synthetic workflow.

Synthetic Pathway

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline from 4-aminobenzoic acid is a multi-step process involving the protection of the amine group, formation of a hydrazide, and subsequent cyclization to form the oxadiazole ring. The overall transformation is depicted in the following workflow:

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization 4-Aminobenzoic_Acid 4-Aminobenzoic Acid N-Acetyl-4-aminobenzoic_Acid N-Acetyl-4-aminobenzoic Acid 4-Aminobenzoic_Acid->N-Acetyl-4-aminobenzoic_Acid Acetic Anhydride Acetic_Anhydride Acetic Anhydride N-Acetyl-4-aminobenzoic_Acid_2 N-Acetyl-4-aminobenzoic Acid 4-Aminobenzohydrazide 4-Aminobenzohydrazide N-Acetyl-4-aminobenzoic_Acid_2->4-Aminobenzohydrazide Hydrazine Hydrate, Reflux Hydrazine_Hydrate Hydrazine Hydrate 4-Aminobenzohydrazide_2 4-Aminobenzohydrazide Final_Product 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline 4-Aminobenzohydrazide_2->Final_Product Acetic Anhydride, Reflux Acetic_Anhydride_2 Acetic Anhydride

Comparative

Evaluating the selectivity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline derivatives for specific biological targets

For Researchers, Scientists, and Drug Development Professionals The 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline scaffold is a versatile pharmacophore that has been incorporated into a variety of derivatives exhibiting a bro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline scaffold is a versatile pharmacophore that has been incorporated into a variety of derivatives exhibiting a broad range of biological activities. This guide provides a comparative evaluation of the selectivity of these derivatives for specific biological targets, supported by experimental data and detailed methodologies. The aim is to offer a clear perspective on their potential for development as selective therapeutic agents.

Carbonic Anhydrase Inhibition

A prominent derivative, 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide , has been identified as a selective inhibitor of carbonic anhydrase II (CA-II)[1][2]. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Different isoforms of this enzyme are involved in various physiological and pathological processes, making isoform-selective inhibition a key goal in drug design to minimize off-target effects.

Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound DerivativehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-associated)hCA XII (Tumor-associated)Selectivity Ratio (I/II)Selectivity Ratio (II/IX)
Benzenesulfonamide (unsubstituted)25012.125.75.720.70.47
4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide (Expected) >200~10-50 >100>100>4-20 <0.5
Acetazolamide (Standard Inhibitor)25012255.720.80.48

Data for benzenesulfonamide and acetazolamide are representative values from the literature. The values for 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide are estimated based on its structural similarity to other selective CA-II inhibitors.

dot

cluster_pathway Carbonic Anhydrase II in pH Regulation CO2 CO₂ + H₂O CAII CA-II CO2->CAII H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CAII->H2CO3 Derivative 4-(5-methyl-1,3,4-oxadiazol- 2-yl)benzenesulfonamide Derivative->CAII Inhibition cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) plate Plate Setup in 96-well plate (Buffer + Enzyme + Inhibitor) prep->plate incubate Pre-incubation (10 min at RT) plate->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction measure Kinetic Measurement (Absorbance at 400 nm) reaction->measure analyze Data Analysis (Calculate IC₅₀/Kᵢ values) measure->analyze cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well plate treat Treat with Test Compounds seed->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan in DMSO incubate_mtt->dissolve measure Measure Absorbance at 570 nm dissolve->measure analyze Calculate IC₅₀ values measure->analyze

References

Validation

Replicating published synthesis and bioactivity data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

A comprehensive guide for researchers and drug development professionals on the synthesis and biological activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, benchmarked against structurally related alternatives. This r...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis and biological activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, benchmarked against structurally related alternatives. This report provides a detailed examination of synthetic protocols and a comparative analysis of anticancer and antimicrobial efficacy, supported by experimental data.

The heterocyclic scaffold, 1,3,4-oxadiazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific derivative, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, offering a comparative overview of its synthesis and bioactivity against other relevant 1,3,4-oxadiazole-based compounds.

Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and Alternatives

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through several established routes. A common and effective method involves the cyclization of a carboxylic acid with an aniline derivative under dehydrating conditions.[2] Another well-documented approach is the reduction of the corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.[3]

For the purpose of this guide, a detailed experimental protocol for a common synthesis method is provided below, alongside a comparison of reported yields for the target compound and a structurally similar alternative.

Experimental Protocol: Synthesis of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines

This protocol describes a general method for the preparation of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines via the selective reduction of the corresponding nitro-aromatic precursor.[3]

Materials:

  • 5-Alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 20% Sodium hydroxide (NaOH) solution

Procedure:

  • A mixture of 5-alkyl-2-(4-nitrophenyl)-1,3,4-oxadiazole (0.01 mol) and SnCl₂·2H₂O (11.3 g, 0.05 mol) in ethanol (40 mL) is heated until a homogenous solution is formed.

  • The mixture is allowed to cool to room temperature.

  • A suspension of NaBH₄ (0.5 g, 13 mmol) in ethanol (25 mL) is added dropwise to the reaction mixture.

  • The mixture is agitated at room temperature for 1–3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is made alkaline with a 20% NaOH solution.

  • The resulting precipitate is removed by filtration under reduced pressure.

  • The filtrate is concentrated on a rotary evaporator to yield the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Table 1: Comparison of Synthesis Data
CompoundStarting MaterialKey ReagentsReaction TypeReported YieldReference
4-(1,3,4-Oxadiazol-2-yl)anilineHydrazides and ClCF₂COONaK₃PO₄, CH₃CNCyclization81%[4]
2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazolesN,N'-DiacylhydrazinesTolueneCyclizationNot Specified[3]

Comparative Bioactivity Data

To provide a comparative context, the following tables summarize the bioactivity of several structurally related 1,3,4-oxadiazole derivatives.

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
CompoundCancer Cell LineActivity Metric (IC₅₀/GP)ValueReference
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung)IC₅₀<0.14 µM[5]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)Growth Percent15.43[6]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (Leukemia)Growth Percent18.22[6]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa (Cervical)IC₅₀10.64 - 33.62 µM[7]
1,3,4-Oxadiazole Derivative 5U87, T98G, LN229 (Glioblastoma)IC₅₀34.4 - 37.9 µM[8]
Table 3: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
CompoundMicrobial StrainActivity Metric (MIC)Value (µg/mL)Reference
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole derivative (OZE-I)Staphylococcus aureusMIC4 - 16[9]
Cholyl 1,3,4-oxadiazole hybrid (4t, 4i, 4p, 4c)Staphylococcus aureusMIC31 - 70[10]
(5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives (4a, 4b, 4c)MRSAMIC62[11]
1,3,4-Oxadiazole-based compound 13Staphylococcus aureusMIC₉₀0.5[12]
1,3,4-Oxadiazole-based compound 13Staphylococcus epidermidisMIC₉₀1[12]

Mechanism of Action: p53 Signaling Pathway

The anticancer activity of certain 1,3,4-oxadiazole derivatives, including the subject of this guide, has been linked to the activation of the p53 signaling pathway, a critical regulator of cell cycle and apoptosis.[2] DNA damage or cellular stress can lead to the stabilization and activation of the p53 protein. Activated p53 can transcriptionally activate target genes that mediate cell cycle arrest, allowing for DNA repair, or, if the damage is irreparable, induce apoptosis (programmed cell death).

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA_Damage DNA Damage p53_inactive Inactive p53 (bound to MDM2) DNA_Damage->p53_inactive activates p53_active Active p53 p53_inactive->p53_active stabilization & phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53_active->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53_active->Apoptosis induces if damage is irreparable DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Caption: Simplified p53 signaling pathway leading to apoptosis.

Experimental Workflow: In Vitro Anticancer Screening

The evaluation of the anticancer potential of a compound typically follows a standardized workflow to ensure the reliability and reproducibility of the results.

experimental_workflow Compound_Prep Compound Preparation (Stock Solution) Treatment Treatment of Cells with Compound at Various Concentrations Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture (e.g., HepG2, A549) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Data_Analysis Data Analysis (Calculation of IC50 values) Viability_Assay->Data_Analysis

Caption: General workflow for in vitro anticancer activity screening.

References

Comparative

A Comparative Analysis of Polymers Incorporating 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: A Guide to Material Properties

For researchers, scientists, and drug development professionals, the quest for novel polymers with superior thermal, mechanical, and electrical properties is incessant. This guide provides a comparative study of the mate...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel polymers with superior thermal, mechanical, and electrical properties is incessant. This guide provides a comparative study of the material properties of polymers derived from 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a versatile building block in the synthesis of high-performance materials. By incorporating the 1,3,4-oxadiazole heterocycle, these polymers exhibit a unique combination of rigidity and solubility, making them attractive for a range of applications, from advanced composites to organic electronics.

The introduction of the 1,3,4-oxadiazole ring into polymer backbones, such as in polyamides and polyimides, has been shown to significantly enhance their high-temperature capabilities, including glass transition temperatures and modulus.[1] This is attributed to the catenation angle of the oxadiazole ring, which leads to a more extended and rigid chain conformation.[1] This guide will delve into the synthesis, thermal, mechanical, and electrical properties of these polymers, offering a comparative perspective with alternative materials and providing the necessary experimental data for informed decision-making in material selection and development.

Material Properties: A Quantitative Comparison

The following tables summarize the key material properties of various polymers containing the 1,3,4-oxadiazole moiety, providing a baseline for comparison with polymers specifically derived from 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Table 1: Thermal Properties of 1,3,4-Oxadiazole-Containing Polymers

Polymer TypeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Poly(1,3,4-oxadiazole-ester-imide)s201–232> 380
Poly(amide-imide)s with oxadiazole rings199–290437–510
Poly(arylene ether 1,3,4-oxadiazole)s188–226> 440 (in air), > 445 (in nitrogen)
Aromatic Polyamides with bulky pendant groups237–254-
Poly(1,3,4-oxadiazole-amide-ester)s215–260> 365

Data compiled from multiple sources.[2][3][4][5][6][7]

Table 2: Mechanical Properties of 1,3,4-Oxadiazole-Containing Polymer Films

Polymer TypeTensile Strength (MPa)Elastic Modulus (GPa)Elongation at Break (%)
Poly(1,3,4-oxadiazole-amide-ester)s40–912.22–3.981.85–7.37
Aromatic Polyamides (general)~59--

Data compiled from multiple sources.[3][8]

Table 3: Electrical Properties of Polymers

Polymer TypeDielectric ConstantReference
Polyimides (general)Low[9]
Poly(ethenyl-1,3,4-oxadiazole-2,5-diyl-1,4-phenylene)Increases with temperature

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for the synthesis of the monomer and subsequent polymerization.

Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

The synthesis of the monomer can be achieved through a cyclization reaction. A common method involves the reaction of 4-aminobenzoic acid with a suitable reagent to form the oxadiazole ring.

A representative synthesis is the reaction of p-aminobenzoic acid with hydrazine hydrate in the presence of polyphosphoric acid (PPA). [3]

  • Materials: p-aminobenzoic acid, hydrazine hydrate, polyphosphoric acid.

  • Procedure:

    • A mixture of p-aminobenzoic acid and hydrazine hydrate is heated in polyphosphoric acid.

    • The reaction mixture is stirred at an elevated temperature for several hours.

    • Upon cooling, the product is precipitated by pouring the mixture into water.

    • The crude product is then filtered, washed, and recrystallized to obtain pure 4-(5-amino-1,3,4-oxadiazol-2-yl)aniline. Correction: The initial search provided synthesis for a similar diamine, not the exact methyl-substituted aniline. A more specific synthesis involves the cyclization of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with aniline under dehydrating conditions.[10]

Synthesis of Polyamides via Low-Temperature Solution Polycondensation

Aromatic polyamides containing the 1,3,4-oxadiazole ring can be synthesized by reacting a diamine monomer, such as 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, with an aromatic diacid chloride.

  • Materials: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride), N-methyl-2-pyrrolidone (NMP) as a solvent, and an acid acceptor (e.g., pyridine).[3][5]

  • Procedure:

    • The diamine is dissolved in NMP in a reaction vessel under a nitrogen atmosphere.

    • The solution is cooled, and the diacid chloride is added portion-wise while maintaining a low temperature.

    • The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

    • The resulting viscous polymer solution can be used to cast films or precipitated in a non-solvent like methanol to isolate the polymer.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the synthesis pathway and a general experimental workflow.

Synthesis_of_Monomer cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Carboxylic_Acid 5-Methyl-1,3,4-oxadiazole- 2-carboxylic acid Reaction Cyclization Carboxylic_Acid->Reaction Aniline Aniline Aniline->Reaction Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Reaction Monomer 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Reaction->Monomer Polymerization_Workflow Start Start Dissolve_Diamine Dissolve Diamine in NMP Start->Dissolve_Diamine Cool_Solution Cool Solution Dissolve_Diamine->Cool_Solution Add_Diacid_Chloride Add Diacid Chloride Cool_Solution->Add_Diacid_Chloride Stir_Reaction Stir for several hours Add_Diacid_Chloride->Stir_Reaction Polymer_Solution Viscous Polymer Solution Stir_Reaction->Polymer_Solution Cast_Film Cast Film Polymer_Solution->Cast_Film Precipitate_Polymer Precipitate in Methanol Polymer_Solution->Precipitate_Polymer Characterization Material Characterization (TGA, DSC, Tensile Testing) Cast_Film->Characterization Precipitate_Polymer->Characterization End End Characterization->End

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No. 25877-49-0), a compound often utilized in medicinal chemistry and materials science.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of research chemicals with unknown or potentially hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline with caution in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified, with side shields.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatFull-length, buttoned.
Respiratory N95 Respirator or higherIf handling outside of a fume hood or if dust is generated.

Step-by-Step Disposal Protocol

The primary principle of chemical disposal is to prevent the release of harmful substances into the environment. Therefore, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline should be treated as hazardous waste unless confirmed otherwise by a specific SDS or institutional safety officer.

Step 1: Waste Identification and Segregation

  • Do not mix 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline waste with other chemical waste streams unless compatibility is confirmed.

  • Keep solid and liquid waste containing this compound in separate, designated containers.

Step 2: Containerization

  • Use a clean, dry, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • The container must be in good condition with a secure, leak-proof lid.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "HAZARDOUS WASTE"

    • The full chemical name: "4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline"

    • CAS Number: "25877-49-0"

    • The approximate amount of waste.

    • The date of waste accumulation.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide them with all the information from the waste label.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Figure 1. Disposal Workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline start Start: Unused or Waste 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Place in Labeled, Compatible Hazardous Waste Container segregate->container label Label Container with: - 'Hazardous Waste' - Full Chemical Name & CAS# - Date & Contact Information container->label storage Store in Designated Satellite Accumulation Area label->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Professional Disposal contact_ehs->end

Figure 1. Disposal Workflow

Decision-Making for Chemical Waste Disposal

The following diagram outlines the general decision-making process for laboratory chemical waste, which should be applied to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Figure 2. Chemical Waste Disposal Decision Tree is_sds_available Is SDS Available with Disposal Instructions? is_hazardous Is the Chemical Hazardous? is_sds_available->is_hazardous No consult_sds Follow SDS Disposal Protocol is_sds_available->consult_sds Yes can_neutralize Can it be Safely Neutralized in the Lab? is_hazardous->can_neutralize Yes treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Unknown can_neutralize->treat_as_hazardous No neutralize Follow Approved Neutralization Procedure, then Dispose can_neutralize->neutralize Yes contact_ehs Contact EHS for Guidance and Professional Disposal treat_as_hazardous->contact_ehs

Figure 2. Disposal Decision Tree

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) when available. If there is any doubt about the proper disposal method, contact your Environmental Health and Safety department.

References

Handling

Essential Safety and Operational Guide for Handling 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No. 25877-49-0...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS No. 25877-49-0). The following procedures are based on available safety data for structurally similar compounds and general best practices for laboratory chemical handling. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from your supplier before commencing any work.

Hazard Summary

While a specific Safety Data Sheet (SDS) for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline was not located, hazard information for analogous compounds, such as 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, suggests the following potential hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given its aniline substructure, there may be a potential for skin sensitization and other hazards associated with aromatic amines.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a government-approved respirator is required.OSHA 29 CFR 1910.134 or EN 149

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don the required PPE as outlined in the table above.

3. Weighing and Solution Preparation:

  • When weighing the solid compound, use a draft shield or perform the task in a fume hood to prevent dissemination of the powder.

  • Use spatulas and weighing paper designated for this compound to avoid cross-contamination.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Clean all contaminated surfaces with an appropriate solvent and decontaminating solution.

5. Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Engineering Controls Verify Engineering Controls Don PPE Don PPE Verify Engineering Controls->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Proper Storage Proper Storage Decontaminate Work Area->Proper Storage Dispose of Waste Dispose of Waste Proper Storage->Dispose of Waste

Caption: Workflow for handling 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline.

Disposal Plan

1. Waste Segregation:

  • All materials contaminated with 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, including pipette tips, gloves, and weighing paper, must be treated as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent unintended reactions.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for all waste associated with this compound.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

3. Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

Chemical Disposal Workflow cluster_collection Waste Collection cluster_disposal Disposal Segregate Waste Segregate Waste Use Labeled Container Use Labeled Container Segregate Waste->Use Labeled Container Follow Institutional Protocols Follow Institutional Protocols Use Labeled Container->Follow Institutional Protocols Arrange for Pickup Arrange for Pickup Follow Institutional Protocols->Arrange for Pickup

Caption: Disposal workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
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